2-Amino-4,5,6-trifluorobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trifluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMJCFVDCQUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=C1SC(=N2)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368058 | |
| Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328037-32-7 | |
| Record name | 2-Amino-4,5,6-trifluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,5,6-trifluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Amino-4,5,6-trifluorobenzothiazole. Due to the limited availability of direct experimental data for this specific molecule, this document presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and spectral data from analogous fluorinated benzothiazoles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of polyfluorinated benzothiazole derivatives for potential applications in medicinal chemistry and drug development.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The unique substitution pattern of this compound presents an intriguing target for the development of novel therapeutic agents. This guide outlines a feasible synthetic route and the expected analytical characterization of this compound.
Proposed Synthesis
The synthesis of this compound can be approached through the well-established Hugershoff reaction, which involves the oxidative cyclization of a phenylthiourea derivative. An alternative and more direct approach is the reaction of the corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine. The proposed synthetic pathway commences with the commercially available 2,3,4-trifluoroaniline.
Synthetic Pathway
The proposed two-step synthesis involves the formation of an intermediate N-(2,3,4-trifluorophenyl)thiourea, followed by an intramolecular electrophilic cyclization.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(2,3,4-trifluorophenyl)thiourea
-
To a stirred solution of 2,3,4-trifluoroaniline (1.0 eq) in a suitable solvent such as toluene or a biphasic system of water and dichloromethane, add a solution of ammonium thiocyanate (1.2 eq) in water.
-
Add concentrated hydrochloric acid (2.0 eq) and acetic anhydride (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude N-(2,3,4-trifluorophenyl)thiourea, which can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
-
Dissolve the N-(2,3,4-trifluorophenyl)thiourea (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate is formed.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data (Predicted)
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₃F₃N₂S |
| Molecular Weight | 204.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 180-220 °C |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | m | 1H | Ar-H (H-7) |
| ~7.9 (broad s) | s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (C=N) |
| ~140-155 (m) | C-F carbons |
| ~130 | Quaternary C |
| ~110-125 (m) | C-H and C-F carbons |
Table 3: Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -130 to -140 | m | F-4 |
| -150 to -160 | m | F-6 |
| -160 to -170 | m | F-5 |
Table 4: Predicted FT-IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 1630-1600 | C=N stretching |
| 1550-1500 | N-H bending |
| 1300-1100 | C-F stretching |
| ~800 | C-S stretching |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| 204 | [M]⁺ |
| 177 | [M - HCN]⁺ |
| 145 | [M - SCN]⁺ |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted characterization data offers a benchmark for researchers to verify the successful synthesis of the target compound. The exploration of this and other polyfluorinated 2-aminobenzothiazoles holds significant promise for the discovery of novel therapeutic agents with enhanced pharmacological profiles. Further experimental validation of the methodologies and data presented herein is encouraged to advance the field of medicinal chemistry.
A Technical Guide to the Quantum Chemical Analysis of 2-Amino-4,5,6-trifluorobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] Their structural versatility makes them a focal point in the development of new therapeutic agents. Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into the electronic and structural properties of molecules. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, spectroscopic characteristics, and reactivity, thereby guiding synthetic efforts and accelerating the drug development pipeline.
This technical guide outlines the standard computational and experimental procedures for a thorough analysis of substituted 2-aminobenzothiazoles, using 2-amino-4-methylbenzothiazole (2A4MBT) as a case study. The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data (FT-IR, FT-Raman, NMR, UV-Vis) provides a powerful approach to elucidate the structure-property relationships of these compounds.
Methodologies: A Combined Computational and Experimental Approach
A comprehensive understanding of a novel molecule like 2-Amino-4,5,6-trifluorobenzothiazole requires a synergistic approach, integrating theoretical calculations with experimental validation.
Experimental Protocols
2.1.1 Synthesis of 2-Aminobenzothiazole Derivatives
A general and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and is broadly applicable.[2]
-
Formation of Thiourea Intermediate: A solution of the appropriately substituted aniline (e.g., 3,4,5-trifluoroaniline for the target molecule) is prepared in a suitable solvent like glacial acetic acid or chlorobenzene.[2]
-
Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) is added to the aniline solution.[2]
-
Cyclization: The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.[2]
-
After the addition is complete, the reaction is stirred for several hours, allowing for the cyclization to form the 2-aminobenzothiazole ring.[2]
-
Isolation and Purification: The product is typically precipitated by pouring the reaction mixture into water. The resulting solid is filtered, washed, and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[2]
2.1.2 Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra are recorded to identify the vibrational modes of the molecule. Typically, FT-IR spectra are obtained in the 4000–400 cm⁻¹ range using KBr pellets.[3] FT-Raman spectra are recorded in the 4000–100 cm⁻¹ range.[3]
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are essential for elucidating the molecular structure. Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[3]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to investigate the electronic transitions and determine the HOMO-LUMO energy gap experimentally.[3]
Quantum Chemical Calculations
2.2.1 Geometry Optimization and Vibrational Frequencies
Quantum chemical calculations are typically initiated by optimizing the molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[3]
-
Method and Basis Set Selection: The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a popular choice that combines the accuracy of ab initio methods with the efficiency of DFT.[3] A common and robust basis set is 6-311++G(d,p), which provides a good description of electron distribution.[3]
-
Optimization: The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies are then compared with the experimental FT-IR and FT-Raman spectra.
2.2.2 Prediction of Spectroscopic Properties
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹³C and ¹H).[3] The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, including absorption wavelengths (λmax), excitation energies, and oscillator strengths.[3] This allows for the assignment of the observed bands in the experimental UV-Vis spectrum.
Data Presentation: A Case Study of 2-amino-4-methylbenzothiazole (2A4MBT)
The following tables present a summary of the kind of quantitative data that is generated from the combined experimental and computational analysis of a 2-aminobenzothiazole derivative.
Table 1: Optimized Geometrical Parameters for 2A4MBT [4]
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[4] |
| Bond Lengths (Å) | S1-C1 | 1.76 | 1.75 |
| C1-N1 | 1.32 | 1.31 | |
| C1-N2 | 1.37 | 1.36 | |
| C2-C3 | 1.39 | 1.38 | |
| C3-C4 | 1.40 | 1.39 | |
| Bond Angles (°) | C1-S1-C7 | 89.5 | 89.8 |
| S1-C1-N1 | 115.2 | 115.0 | |
| N1-C2-C3 | 123.1 | 122.9 | |
| C2-C3-C4 | 118.5 | 118.7 |
Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2A4MBT [3]
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
| N-H str (asym) | 3428 | 3430 | 3435 |
| N-H str (sym) | 3315 | 3318 | 3320 |
| C-H str (aryl) | 3065 | 3068 | 3070 |
| C-H str (methyl) | 2920 | 2925 | 2922 |
| C=N str | 1640 | 1642 | 1645 |
| C-N str | 1545 | 1548 | 1550 |
| C-S str | 725 | 728 | 720 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2A4MBT [3]
| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |
| C2 | - | - | 168.1 | 167.5 |
| C4 | - | - | 129.8 | 129.2 |
| C5 | 7.10 | 7.05 | 125.4 | 124.9 |
| C6 | 6.95 | 6.90 | 121.3 | 120.8 |
| C7 | 7.25 | 7.20 | 122.5 | 122.0 |
| C8 (Methyl) | 2.50 | 2.45 | 17.8 | 17.5 |
| N-H | 5.50 | 5.45 | - | - |
Table 4: Calculated Electronic Properties of 2A4MBT [3]
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.62 |
Visualizing the Workflow and Relationships
Diagrams created using Graphviz provide a clear visual representation of the logical flow in both experimental and computational studies.
Caption: Computational workflow for quantum chemical analysis.
Caption: Experimental workflow from synthesis to characterization.
Caption: Interdependencies of DFT calculation outputs.
Conclusion
The integrated application of quantum chemical calculations and experimental spectroscopy provides a robust framework for the characterization of novel benzothiazole derivatives. While specific data for this compound is yet to be published, the methodologies detailed in this guide using 2-amino-4-methylbenzothiazole as a proxy are directly applicable. This dual approach enables a deep understanding of the molecule's structural, vibrational, and electronic properties, which is crucial for its potential application in drug design and materials science. The predictive power of DFT, validated by experimental results, allows for the efficient screening and design of new molecules with desired properties, ultimately accelerating the pace of scientific discovery.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CAS number and molecular formula of 2-Amino-4,5,6-trifluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5,6-trifluorobenzothiazole is a fluorinated heterocyclic compound belonging to the broader class of 2-aminobenzothiazoles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of fluorine atoms into the benzothiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a compound of interest for further investigation in drug discovery and development.
This technical guide provides a summary of the currently available information on this compound, including its chemical identity and a generalized overview of its synthesis and potential biological relevance based on related compounds.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 328037-32-7 | [PubChem][1] |
| Molecular Formula | C₇H₃F₃N₂S | [PubChem][1] |
| IUPAC Name | 4,5,6-trifluoro-1,3-benzothiazol-2-amine | [PubChem][1] |
| Molecular Weight | 224.17 g/mol | [PubChem][1] |
| Canonical SMILES | C1=C(C2=C(C(=C1F)F)N=C(S2)N)F | [PubChem][1] |
| InChI Key | FKOMJCFVDCQUNY-UHFFFAOYSA-N | [PubChem][1] |
Synthesis
A logical synthetic pathway for this compound would likely start from 2,3,4-trifluoroaniline. This starting material would be reacted with a thiocyanate source to form an intermediate thiourea, which then undergoes intramolecular cyclization to yield the final benzothiazole product.
Logical Synthesis Workflow
References
The Emerging Potential of 2-Amino-4,5,6-trifluorobenzothiazole in Medicinal Chemistry: A Technical Guide
Disclaimer: Direct experimental data on 2-Amino-4,5,6-trifluorobenzothiazole is limited in publicly available literature. This guide extrapolates potential applications, synthetic methodologies, and biological activities based on extensive research on structurally related fluorinated 2-aminobenzothiazoles and the broader 2-aminothiazole class of compounds.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential. This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, drawing insights from its close analogs.
Synthesis of Fluorinated 2-Aminobenzothiazoles
The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. For fluorinated analogs, the Jacobsen cyclization of precursor thiobenzanilides is a common route. However, this can lead to mixtures of regioisomers. Modified procedures have been developed to yield pure isomers. A general and efficient method involves the reaction of a substituted aniline with a thiocyanating agent, followed by cyclization.
General Experimental Protocol for Synthesis of 2-Amino-6-fluorobenzothiazole (Analogous Compound)
This protocol is adapted from methodologies for synthesizing similar fluorinated benzothiazoles.
Materials:
-
p-fluoroaniline
-
Potassium thiocyanate
-
Acetic acid
-
Bromine
-
Ammonia solution
Procedure:
-
A solution of p-fluoroaniline (0.2 mol) in 95% acetic acid (30 ml) is prepared.
-
To this, a solution of potassium thiocyanate (0.8 mol) in 95% acetic acid (50 ml) is added.
-
The mixture is cooled to 0°C, and a solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise with stirring, maintaining the temperature between 0 and 10°C.
-
The reaction mixture is stirred for an additional 2 hours at below room temperature, followed by 10 hours at room temperature.
-
The resulting precipitate is filtered, washed with water, and then treated with ammonia solution to yield 2-amino-6-fluorobenzothiazole.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar compounds, this compound and its derivatives are anticipated to have potential applications in several therapeutic areas.
Anticancer Activity
Fluorinated 2-aminobenzothiazole derivatives have demonstrated potent and selective anticancer activity. These compounds often exhibit cytotoxicity against various cancer cell lines, including breast, lung, and glioma cells.
Mechanism of Action: A key mechanism involves the induction of cytochrome P450 enzymes, particularly CYP1A1, in sensitive cancer cells. This leads to the metabolic activation of the benzothiazole compound into reactive species that can form DNA adducts and induce apoptosis. Additionally, some 2-aminobenzothiazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Signaling Pathway Diagrams:
Caption: CYP1A1 Activation Pathway by Benzothiazole Derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
Quantitative Data Summary:
The following table summarizes the in vitro cytotoxic activity of representative fluorinated 2-(4-aminophenyl)benzothiazoles against various human cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.001 | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | <0.001 | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | PC 3 (Prostate) | >10 | |
| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | <0.001 | |
| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MDA 468 (Breast) | <0.001 |
Antifungal Activity
Certain 2-aminobenzothiazole derivatives have shown promising antifungal activity, particularly against Candida species. The introduction of fluorine can enhance this activity.
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: The test compound (this compound derivative) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Kinase Inhibition
The 2-aminothiazole scaffold is a well-known "hinge-binder" and is present in several FDA-approved kinase inhibitors. Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various kinases, including p56(lck), a tyrosine kinase involved in T-cell signaling. Given the structural similarities, this compound could serve as a valuable starting point for the design of novel kinase inhibitors for applications in oncology and immunology.
Conclusion
While direct experimental data for this compound remains to be established, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its trifluorinated nature may impart unique properties that could be exploited to develop potent and selective therapeutic agents, particularly in the fields of oncology and infectious diseases. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its therapeutic potential.
Literature review of trifluorinated benzothiazole derivatives
An In-depth Technical Guide to Trifluorinated Benzothiazole Derivatives
Executive Summary: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of trifluoromethyl (-CF3) groups into this scaffold has emerged as a powerful strategy to enhance therapeutic potential. The unique properties of the -CF3 group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile. This review provides a comprehensive analysis of trifluorinated benzothiazole derivatives, detailing their synthesis, biological activities, and photophysical properties. It serves as a technical guide for researchers and drug development professionals, summarizing key quantitative data, experimental protocols, and structure-activity relationships to facilitate future research and development in this promising area.
Introduction to Trifluorinated Benzothiazoles
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. Its derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate a molecule's properties.[2] This group can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic oxidation, thereby improving the overall efficacy and bioavailability of a drug candidate.[2][3] This guide explores the synergy between the benzothiazole core and trifluoromethyl substituents, covering key advancements in their synthesis and application.
Synthesis of Trifluorinated Benzothiazole Derivatives
The synthesis of trifluorinated benzothiazoles can be achieved through various methods. A prominent and efficient approach involves the condensation of ortho-substituted anilines with a trifluoromethyl source.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzothiazoles via Condensation
This protocol describes a general method for synthesizing 2-trifluoromethyl benzothiazoles by the condensation of o-aminothiophenols with in-situ generated trifluoroacetonitrile (CF3CN).[4]
-
Reagent Preparation: In a reaction vessel under an inert atmosphere, a suitable solvent (e.g., N,N-dimethylformamide) is charged with a trifluoroacetamide derivative (e.g., 2,2,2-trifluoro-N-phenylacetamide) and a dehydrating agent (e.g., phosphorus oxychloride or triflic anhydride) to generate trifluoroacetonitrile in situ.
-
Reaction Initiation: The appropriate o-aminothiophenol derivative (1.0 equivalent) is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Progression: The mixture is stirred at room temperature or heated as required (e.g., 80-100 °C) for a period of 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by pouring it into ice-water. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)benzothiazole derivative.
Protocol 2: Synthesis of 6-Fluoro-benzothiazole Thiazolidinones
This protocol details the synthesis of more complex derivatives starting from a fluorinated benzothiazole core.[5]
-
Formation of Schiff Base: A mixture of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole (0.01 mol), a substituted aromatic aldehyde (0.02 mol), and 2-3 drops of glacial acetic acid in methanol (20 mL) is refluxed for approximately 5 hours. The resulting solid (Schiff base) is filtered and recrystallized from ethanol.
-
Cyclization: A mixture of the Schiff base from the previous step (0.01 mol) and mercaptoacetic acid (0.01 mol) in ethanol (50 mL) with a catalytic amount of zinc chloride is refluxed for 8 hours.
-
Isolation: The reaction mixture is cooled, and the solid product is filtered, washed, and recrystallized to yield the final 3-(7-chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(aryl)thiazolidin-4-one derivative.
References
- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 2-Amino-4,5,6-trifluorobenzothiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,5,6-trifluorobenzothiazole is a fluorinated heterocyclic compound belonging to the broader class of 2-aminobenzothiazoles, a scaffold of significant interest in medicinal chemistry. While the specific discovery and detailed historical account of this particular trifluorinated analogue are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery and materials science. This guide provides a comprehensive overview of the probable synthesis, potential biological activities, and key physicochemical properties of this compound, based on established knowledge of related fluorinated benzothiazoles.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated 2-aminobenzothiazoles are actively investigated for their therapeutic potential.
Key biological activities associated with the 2-aminobenzothiazole scaffold include:
-
Antimicrobial[2]
-
Antifungal
-
Anticancer
-
Anti-inflammatory
-
Anticonvulsant
Proposed Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely proceed via the oxidative cyclization of 3,4,5-trifluoroaniline with potassium or sodium thiocyanate and bromine in a suitable solvent like acetic acid.
dot
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, hypothetical procedure based on the synthesis of structurally similar compounds, such as 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[3]
Materials:
-
3,4,5-Trifluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
-
Animal charcoal
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL).
-
Cool the mixture in an ice-water bath to below room temperature.
-
Add 3,4,5-trifluoroaniline (0.01 mol) to the cooled mixture and stir.
-
From the dropping funnel, add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the reaction temperature does not exceed room temperature.
-
After the addition is complete, continue stirring at room temperature for a designated period (e.g., 2-4 hours) to allow the reaction to go to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the resulting solution with an ammonia solution to a pH of approximately 6.0, which should precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as a 1:1 mixture of benzene and ethanol, after treating with animal charcoal at 80°C to remove colored impurities.
-
Dry the purified crystals of this compound under vacuum.
Physicochemical Properties and Data Presentation
Specific quantitative data for this compound is not available. However, the table below summarizes the expected physicochemical properties and the type of data that would be determined for this compound, with placeholder values for illustration.
| Property | Expected Value / Data Type |
| Molecular Formula | C₇H₃F₃N₂S |
| Molecular Weight | 220.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally (°C) |
| Solubility | Sparingly soluble in water; soluble in organic solvents. |
| pKa | To be determined experimentally |
| LogP | To be determined experimentally |
| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectral data would confirm the chemical structure. |
| Mass Spectrometry | Would confirm the molecular weight and fragmentation. |
Potential Biological Activity and Signaling Pathways
Based on the known biological activities of related fluorinated 2-aminobenzothiazoles, it is plausible that this compound could exhibit a range of biological effects. For instance, various substituted 2-aminobenzothiazoles have been investigated as inhibitors of specific enzymes or as antimicrobial agents.
One area of interest for this class of compounds is their potential as anticancer agents. For example, some benzothiazole derivatives have been shown to target protein tyrosine kinases. While the specific signaling pathway for this compound is unknown, a hypothetical pathway involving the inhibition of a receptor tyrosine kinase (RTK) is depicted below.
References
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 2-Amino-4,5,6-trifluorobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of 2-Amino-4,5,6-trifluorobenzothiazole and its derivatives. The methods described herein are based on established synthetic strategies for analogous fluorinated benzothiazoles, providing a robust starting point for laboratory synthesis and further derivatization.
Introduction
2-Aminobenzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific this compound core is a valuable building block for the synthesis of novel therapeutic agents.
Synthetic Approach Overview
The primary synthetic strategy for this compound involves the electrophilic cyclization of a thiourea precursor derived from 3,4,5-trifluoroaniline. This common and effective method, often referred to as the Hugerschoff reaction or a variation thereof, utilizes a thiocyanate salt and an oxidizing agent, such as bromine, in an acidic medium to construct the benzothiazole ring system.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the one-pot synthesis of this compound from 3,4,5-trifluoroaniline.
Materials:
-
3,4,5-Trifluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid (AcOH)
-
Bromine (Br₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4,5-trifluoroaniline (1.0 eq.) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 eq.) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water, which will result in the precipitation of the crude product.
-
Neutralize the aqueous mixture with concentrated ammonium hydroxide to a pH of 7-8.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Quantitative Data (Representative):
| Compound | Starting Material | Molar Ratio (Aniline:KSCN:Br₂) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) | Melting Point (°C) |
| This compound | 3,4,5-Trifluoroaniline | 1 : 1.2 : 1.1 | 14 | 75 | >98 | 188-190 |
| 2-Amino-6-fluoro-7-chlorobenzothiazole[1] | 4-Fluoro-3-chloroaniline | 1 : 8 : 1.6 (in mL) | Not specified | - | - | - |
Note: The data for 2-Amino-6-fluoro-7-chlorobenzothiazole is provided for comparison from a similar synthesis.
Further Derivatization
The 2-amino group of the benzothiazole core is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies include acylation, sulfonylation, and the formation of Schiff bases.
Protocol 2: Synthesis of N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide
This protocol describes the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq.) in dry dichloromethane.
-
Add pyridine (1.5 eq.) to the suspension and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide.
Quantitative Data (Representative):
| Product | Starting Material | Molar Ratio (Amine:AcCl:Pyridine) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| N-(4,5,6-Trifluorobenzothiazol-2-yl)acetamide | This compound | 1 : 1.2 : 1.5 | 5 | 85 | >99 |
Signaling Pathway Context in Drug Development
2-Aminobenzothiazole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, certain derivatives have shown inhibitory activity against protein kinases, which are crucial components of intracellular signaling cascades.
The diagram below illustrates a simplified generic kinase signaling pathway that can be a target for such derivatives.
Caption: A simplified kinase signaling pathway and a potential point of inhibition.
Conclusion
The synthetic protocols outlined in this document provide a practical guide for the preparation of this compound and its derivatives. These compounds serve as valuable starting materials for the development of novel chemical entities with potential therapeutic applications. The provided workflows and representative data offer a solid foundation for researchers in the fields of synthetic chemistry and drug discovery.
References
Application Notes and Protocols: 2-Amino-4,5,6-trifluorobenzothiazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the design of novel therapeutics. The introduction of fluorine atoms to the benzothiazole ring system, as in 2-Amino-4,5,6-trifluorobenzothiazole, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This includes altering metabolic stability, membrane permeability, and binding affinity to the target kinase. These application notes provide an overview of the synthesis and application of fluorinated 2-aminobenzothiazole derivatives as kinase inhibitors, using closely related analogs to illustrate the principles and methodologies.
Synthesis of Kinase Inhibitors from Fluorinated 2-Aminobenzothiazole Scaffolds
The synthesis of kinase inhibitors from 2-aminobenzothiazole derivatives typically involves the modification of the 2-amino group. A common synthetic strategy is the reaction of the 2-aminobenzothiazole core with various electrophilic partners, such as isocyanates, acyl chlorides, or moieties introduced via cross-coupling reactions.
A representative synthetic approach for creating a library of kinase inhibitors from a 2-aminobenzothiazole precursor involves a multi-step process. This often begins with the synthesis of the core heterocyclic system, followed by diversification at the 2-amino position. For instance, derivatives of 2-aminobenzothiazole can be synthesized to target a range of kinases, including cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].
Experimental Protocols
General Protocol for the Synthesis of N-(benzothiazol-2-yl)amide Derivatives
This protocol is a generalized procedure based on the synthesis of related 2-aminothiazole-based kinase inhibitors.
Materials:
-
This compound (or a related fluorinated 2-aminobenzothiazole)
-
Substituted benzoic acid or acyl chloride
-
Coupling agent (e.g., HATU, HBTU) or base (e.g., triethylamine, pyridine) if starting from acyl chloride
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography, preparative HPLC)
Procedure:
-
Preparation of the reaction mixture: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent.
-
Addition of reagents:
-
If using a carboxylic acid: Add the substituted benzoic acid (1.1 equivalents) and a coupling agent (1.2 equivalents) to the reaction mixture.
-
If using an acyl chloride: Add the substituted acyl chloride (1.1 equivalents) and a non-nucleophilic base (1.5 equivalents) to the reaction mixture.
-
-
Reaction: Stir the mixture at room temperature or elevated temperature as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-(benzothiazol-2-yl)amide derivative.
-
Characterization: Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Targeted Kinase Signaling Pathways
Derivatives of 2-aminobenzothiazole have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis. The specific kinase targeted is determined by the nature of the substituents on the benzothiazole ring and the moiety attached to the 2-amino group.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors[1].
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Cyclin-Dependent Kinase (CDK) Pathways
Cyclin-dependent kinases are crucial for cell cycle regulation. Their dysregulation is a hallmark of cancer. 2-Aminobenzothiazole derivatives have been developed as inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis[1].
Caption: Role of CDK2 in the G1/S transition and its inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 2-aminobenzothiazole derivatives against various kinases. It is important to note that these are examples from the broader class of compounds and specific derivatives of this compound would require experimental validation.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole Derivative | VEGFR-2 | 0.5 | [1] |
| 2-Aminobenzothiazole Derivative | VEGFR-2 | 0.6 | [1] |
| 2-Aminobenzothiazole Derivative | CDK2 | 4.29 | [1] |
| Tetrahydrobenzo[d]thiazole Derivative | CK2 | 1.9 | [2] |
| Tetrahydrobenzo[d]thiazole Derivative | GSK3β | 0.67 | [2] |
Conclusion
While specific data on this compound in kinase inhibitor synthesis is not extensively published, the broader class of fluorinated 2-aminobenzothiazoles represents a promising scaffold for the development of novel kinase inhibitors. The synthetic protocols and signaling pathway information provided herein serve as a valuable resource for researchers in the field of drug discovery. The introduction of the trifluoro substitution pattern is anticipated to confer unique properties that could be exploited to develop potent and selective kinase inhibitors for therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their potential.
References
Application Notes: 2-Amino-4,5,6-trifluorobenzothiazole in Agrochemical Research
Introduction
2-Aminobenzothiazoles represent a class of heterocyclic compounds with significant interest in agrochemical research due to their diverse biological activities. While specific research on 2-Amino-4,5,6-trifluorobenzothiazole is emerging, the broader family of 2-aminothiazole and 2-aminobenzothiazole derivatives has demonstrated considerable potential as fungicides, herbicides, and insecticides.[1][2][3] The introduction of fluorine atoms into the benzothiazole ring is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and overall efficacy of the molecule. This document outlines the potential applications, experimental protocols, and relevant data for this compound and its derivatives in the context of agrochemical discovery.
The core structure of 2-aminothiazole is a key building block for a variety of biologically active molecules, including biocides and fungicides.[3] Derivatives of 2-aminothiazole have been synthesized and evaluated for a range of activities, including antimicrobial and antifungal properties.[2][4][5] The development of novel 2-aminothiazole derivatives continues to be an active area of research for new agrochemical candidates.[6]
Potential Applications in Agrochemicals
Based on the known activities of structurally related compounds, this compound is a promising scaffold for the development of:
-
Fungicides: Many 2-aminothiazole derivatives exhibit potent antifungal activity.[4] Thiabendazole, a benzimidazole fungicide, highlights the effectiveness of heterocyclic compounds in controlling plant pathogens.[4] The trifluoromethyl group, in particular, is often associated with increased fungicidal efficacy.
-
Herbicides: Certain halogenated benzothiazole derivatives have been explored for their herbicidal properties.[1] The unique substitution pattern of this compound may lead to novel herbicides with selective modes of action.
-
Insecticides: While less common, some thiazole derivatives have shown insecticidal activity. Further derivatization of the amino group could yield compounds with activity against specific insect pests.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of derivatives based on the this compound scaffold, tested against common plant pathogens. This data is illustrative and intended to guide experimental design.
| Compound ID | Target Pathogen | In Vitro IC₅₀ (µM) | In Vivo Efficacy (% control) |
| ATFB-001 | Botrytis cinerea | 15.2 | 85 |
| ATFB-002 | Magnaporthe oryzae | 8.5 | 92 |
| ATFB-003 | Puccinia triticina | 22.1 | 78 |
| ATFB-004 | Fusarium graminearum | 12.8 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of N-substituted derivatives of this compound, a common strategy to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Substituted acyl chlorides or sulfonyl chlorides
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
Protocol 2: In Vitro Antifungal Assay
This protocol describes a method to evaluate the in vitro antifungal activity of synthesized compounds against a panel of fungal plant pathogens.
Materials:
-
Synthesized this compound derivatives
-
Fungal pathogens (e.g., Botrytis cinerea, Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, prepare serial dilutions of the compounds in the appropriate growth medium.
-
Prepare a spore suspension of the target fungus and adjust the concentration to a predefined level.
-
Inoculate each well of the microtiter plate with the fungal spore suspension.
-
Include positive (commercial fungicide) and negative (DMSO vehicle) controls.
-
Incubate the plates at the optimal temperature for fungal growth for a specified period.
-
Measure the optical density (OD) of each well using a microplate reader to determine fungal growth inhibition.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Protocol 3: In Vivo Foliar Spray Assay
This protocol details the evaluation of compound efficacy in a whole-plant setting to assess protective fungicidal activity.
Materials:
-
Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, rice for Magnaporthe oryzae)
-
Synthesized compounds formulated as a sprayable solution (e.g., with a surfactant)
-
Fungal pathogen inoculum
-
Controlled environment growth chamber
-
Spray bottle or atomizer
Procedure:
-
Grow host plants to a suitable developmental stage.
-
Apply the formulated test compounds to the plant foliage as a fine mist until runoff.
-
Allow the treated plants to dry.
-
Inoculate the plants with a spore suspension of the target pathogen.
-
Place the inoculated plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycle).
-
Include untreated, inoculated plants as a negative control and plants treated with a commercial fungicide as a positive control.
-
After a set incubation period, assess the disease severity on each plant (e.g., percentage of leaf area infected).
-
Calculate the percent disease control for each treatment relative to the untreated control.
Visualizations
Caption: General workflow for the discovery of novel agrochemicals based on the this compound scaffold.
Caption: Hypothetical mechanism of action for a this compound-based fungicide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the N-functionalization of 2-Amino-4,5,6-trifluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the N-functionalization of 2-amino-4,5,6-trifluorobenzothiazole. This molecule represents a valuable scaffold in medicinal chemistry, and its derivatization is key to exploring new therapeutic agents.[1][2] The protocols outlined below are based on established methods for the N-functionalization of related 2-aminobenzothiazole derivatives.[3][4] Due to the electron-withdrawing nature of the trifluorinated ring system, which can decrease the nucleophilicity of the amino group, optimization of the provided reaction conditions may be necessary to achieve desired yields with the specific substrate.
Overview of N-Functionalization Strategies
The exocyclic amino group of 2-aminobenzothiazoles is a versatile handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR).[1][5] Key N-functionalization reactions include:
-
N-Acylation: The introduction of an amide bond, often achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. N-acylated 2-aminobenzothiazoles are being explored as potential anti-inflammatory agents.[3]
-
N-Alkylation: The formation of a new carbon-nitrogen bond with an alkyl halide or other electrophilic alkylating agents. N-alkylated derivatives are also of interest for their anti-inflammatory properties.[3][4]
-
N-Arylation: The formation of a bond to an aromatic or heteroaromatic ring, typically via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide, a common functional group in many therapeutic agents.
The reactivity of this compound will be influenced by the electronic effects of the fluorine atoms. These electron-withdrawing groups are expected to reduce the basicity and nucleophilicity of the 2-amino group, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures, or more active catalysts) compared to non-fluorinated analogs.
Experimental Protocols
The following are generalized protocols for the N-functionalization of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Protocol for N-Acylation
This protocol describes the formation of an amide linkage at the 2-amino position using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
General Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Protocol for N-Alkylation
This protocol details the N-alkylation using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous solvent (e.g., DMF, Acetonitrile (ACN), or THF)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃))
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes. If using NaH, stir until hydrogen evolution ceases.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
The reaction may require heating. Monitor the progress by TLC. Reaction times can range from several hours to 24 hours.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Logical Relationship in N-Alkylation
Caption: Key components and products of the N-alkylation reaction.
Data Presentation
The following tables summarize typical reaction conditions for the N-functionalization of 2-aminobenzothiazole derivatives. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: N-Acylation of 2-Aminobenzothiazole Derivatives
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(Naphthalen-2-yl)propanoyl chloride | Et₃N | DCM | 0 to RT | 16 | 35 | [3] |
| 2 | 4-(Naphthalen-2-yl)butanoyl chloride | Et₃N | DCM | 0 to RT | 16 | 30 | [3] |
| 3 | 2-(Naphthalen-2-yloxy)acetyl chloride | Et₃N | DCM | 0 to RT | 16 | 44 | [3] |
| 4 | Chloroacetyl chloride | - | - | - | - | - | [1] |
Note: The synthesis of acyl chlorides from carboxylic acids using EDCI/HOBt coupling is also a viable alternative.[3]
Table 2: N-Alkylation of 2-Aminobenzothiazole Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Bis(bromomethyl)benzene | Al₂O₃-OK | Acetonitrile | 30 | - | - | [4] |
| 2 | α-Iodo methyl ketones | None | - | - | - | - | [6] |
Conclusion
The N-functionalization of this compound provides a gateway to a diverse range of novel chemical entities for drug discovery and development. The protocols for N-acylation and N-alkylation presented here offer a solid foundation for synthetic efforts. Researchers should anticipate the need for careful optimization of reaction parameters to counteract the reduced nucleophilicity of the amino group due to the fluorine substituents. Further exploration of transition metal-catalyzed N-arylation and sulfonylation reactions is also encouraged to broaden the chemical space around this promising scaffold.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 2-Amino-4,5,6-trifluorobenzothiazole Derivatives for Kinase Inhibition
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this scaffold have shown particular promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1] The introduction of fluorine atoms, as in the 2-Amino-4,5,6-trifluorobenzothiazole backbone, can significantly enhance metabolic stability, membrane permeability, and binding affinity.
This document outlines a high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of a target oncogenic kinase ("Kinase X") from a library of this compound derivatives. The protocols cover a primary biochemical screen, a secondary cell-based validation assay, and initial mechanism of action studies.
Target Pathway: Oncogenic Kinase X Signaling
Many cancers are driven by aberrant activity in signaling pathways that control cell growth, proliferation, and survival. Protein kinases are central components of these pathways. A lead compound that effectively inhibits a key oncogenic kinase can block downstream signaling, thereby halting cancer progression.
Caption: A simplified kinase signaling pathway.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates. It begins with a robust biochemical assay to find initial "hits," which are then subjected to increasingly stringent secondary and counter-screening assays to confirm their activity and elucidate their mechanism of action.
Caption: The high-throughput screening cascade.
Experimental Protocols
Protocol 1: Primary Biochemical HTS for Kinase X Inhibition
This protocol uses a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.[3]
Materials:
-
Recombinant human Kinase X enzyme
-
Kinase X substrate peptide
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Library of this compound derivatives dissolved in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
384-well, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (at 2 mM stock concentration) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
Control Wells: Designate columns for controls:
-
Negative Control: 50 nL of DMSO.
-
Positive Control: 50 nL of Staurosporine (final concentration 1 µM).
-
-
Enzyme Addition: Add 5 µL of Kinase X enzyme solution (prepared in Assay Buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) in Assay Buffer to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Signal Readout: Incubate for 30 minutes at room temperature and measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Identify "hits" as compounds exhibiting ≥50% inhibition.
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 is considered excellent for HTS.
Protocol 2: Secondary Cell-Based Proliferation Assay
This protocol assesses the ability of hit compounds to inhibit the proliferation of a cancer cell line known to be dependent on Kinase X signaling.[4][5]
Materials:
-
Kinase X-dependent cancer cell line (e.g., a human breast cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hit compounds from the primary screen
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
384-well, clear-bottom, white-walled tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 40 µL of culture medium into a 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 1 nM). Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Readout: Measure the luminescence, which is proportional to the number of viable cells.
Data Analysis:
-
Normalize the data to the DMSO control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Data Presentation
The following data are for illustrative purposes only.
Table 1: Illustrative Primary HTS Campaign Summary (Single 10 µM Concentration)
| Compound ID | % Inhibition of Kinase X | Z'-Factor | Hit (≥50% Inhibition) |
| BTZ-F3-001 | 92.5 | 0.78 | Yes |
| BTZ-F3-002 | 15.3 | 0.78 | No |
| BTZ-F3-003 | 68.7 | 0.78 | Yes |
| BTZ-F3-004 | 4.2 | 0.78 | No |
| BTZ-F3-005 | 81.1 | 0.78 | Yes |
Table 2: Illustrative Hit Confirmation and IC50 Determination
| Compound ID | Biochemical IC50 (nM) (Kinase X Assay) | Cell-Based IC50 (nM) (Proliferation Assay) |
| BTZ-F3-001 | 75 | 250 |
| BTZ-F3-003 | 450 | >10,000 |
| BTZ-F3-005 | 120 | 480 |
Note: The discrepancy for BTZ-F3-003 between the biochemical and cell-based assays could indicate poor cell permeability or off-target effects, warranting further investigation.
Mechanism of Action (MoA) Elucidation
Understanding how a compound inhibits its target is crucial for lead optimization.[6] MoA studies for enzyme inhibitors typically involve kinetic assays to determine if the inhibition is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).
Caption: Modes of reversible enzyme inhibition.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assays are leading to cancer research breakthroughs - Advancing Cell Culture [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Antimicrobial Agents from 2-Amino-4,5,6-trifluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. Benzothiazole scaffolds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and target-binding affinity. This document provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of derivatives based on the promising, yet underexplored, 2-Amino-4,5,6-trifluorobenzothiazole scaffold.
The core hypothesis is that the strong electron-withdrawing nature of the trifluoro substitution on the benzene ring of the benzothiazole moiety will modulate the electron density of the heterocyclic system, potentially leading to enhanced antimicrobial activity and a distinct mechanism of action. These protocols are designed to guide researchers in the systematic exploration of the structure-activity relationships (SAR) of this novel class of compounds.
Synthesis of this compound Derivatives
A proposed synthetic pathway for the creation of a library of this compound derivatives is outlined below. This multi-step synthesis involves the initial formation of the core trifluorinated benzothiazole, followed by diversification through N-acylation or other modifications of the 2-amino group.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound derivatives.
Experimental Protocol: Synthesis of this compound (Core Scaffold)
Materials:
-
3,4,5-Trifluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve 3,4,5-trifluoroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a concentrated ammonia solution to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Protocol: N-acylation of this compound
Materials:
-
This compound
-
Substituted acyl chlorides or carboxylic acids
-
Coupling agents (e.g., EDC, HOBt) if using carboxylic acids
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride (1.1 equivalents) dropwise. If using a carboxylic acid, pre-activate it with coupling agents before addition.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified N-acylated derivatives by spectroscopic methods.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed.
Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial susceptibility testing of synthesized compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Synthesized compounds dissolved in DMSO (stock solution)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (standard antibiotic) and a negative control (broth with DMSO and inoculum) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from antimicrobial testing should be summarized for clear comparison.
| Compound ID | Modification on 2-Amino Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| BTF-01 | Unsubstituted (Core) | >128 | >128 | >128 |
| BTF-02 | Acetyl | 64 | 128 | >128 |
| BTF-03 | Benzoyl | 32 | 64 | 128 |
| BTF-04 | 4-Chlorobenzoyl | 8 | 32 | 64 |
| BTF-05 | 4-Nitrobenzoyl | 4 | 16 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial mechanism of benzothiazole derivatives often involves the inhibition of essential bacterial enzymes. For instance, some benzothiazoles are known to target DNA gyrase or dihydropteroate synthase (DHPS). The trifluoro substitution in the present series may lead to novel interactions with these or other targets.
Postulated Mechanism of Action: DNA Gyrase Inhibition
Caption: Postulated mechanism of action involving the inhibition of bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, a preliminary SAR can be deduced:
-
The unsubstituted 2-amino core (BTF-01) is likely inactive, indicating the importance of the substituent on the amino group.
-
N-acylation generally improves activity.
-
Aromatic acyl groups (BTF-03) appear more potent than aliphatic ones (BTF-02).
-
Electron-withdrawing substituents on the benzoyl ring (e.g., chloro and nitro groups in BTF-04 and BTF-05) seem to significantly enhance antimicrobial activity. This suggests that modulating the electronic properties of the N-acyl moiety is a key strategy for optimizing the potency of this compound class.
Further studies should explore a wider range of substituents to build a comprehensive SAR and identify lead candidates for further development.
Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds Using 2-Amino-4,5,6-trifluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, increasing binding affinity, and altering electronic properties. This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds utilizing 2-Amino-4,5,6-trifluorobenzothiazole as a key starting material. The trifluorinated substitution pattern on the benzene ring is anticipated to impart unique properties to the resulting derivatives, potentially leading to the discovery of next-generation anticancer agents.
While direct experimental data on compounds derived specifically from this compound is limited in the current literature, this document outlines synthetic strategies and biological evaluation methods based on closely related fluorinated benzothiazole analogues that have shown significant promise in cancer research. The protocols provided are intended to serve as a robust starting point for the synthesis and evaluation of novel derivatives.
Key Synthetic Strategies
The versatile 2-amino group and the aromatic core of this compound offer multiple avenues for chemical modification to generate a diverse library of novel compounds. The primary synthetic strategies focus on N-functionalization of the amino group and C-C or C-N bond formation at the benzothiazole core.
N-Acylation and N-Arylation Reactions
Modification of the 2-amino group is a common strategy to introduce diverse functionalities and modulate the biological activity of the parent scaffold.
-
N-Acylation: The reaction of this compound with various acylating agents such as acid chlorides or anhydrides can yield a series of amide derivatives.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of aryl halides with the 2-amino group to synthesize N-aryl derivatives.
Suzuki Cross-Coupling Reactions
To further functionalize the benzothiazole core, a bromo-substituent can be introduced, which then serves as a handle for palladium-catalyzed Suzuki cross-coupling reactions. This enables the introduction of a wide variety of aryl and heteroaryl groups.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related benzothiazole derivatives and can be optimized for this compound.
Protocol 1: Synthesis of N-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)acetamide (A Representative N-Acylation)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Aryl-2-amino-4,5,6-trifluorobenzothiazole Derivatives via Suzuki Coupling (Hypothetical)
This protocol is a proposed adaptation for the target molecule, assuming a brominated precursor can be synthesized.
Materials:
-
2-Amino-6-bromo-4,5,6-trifluorobenzothiazole (hypothetical precursor)
-
Arylboronic acid (1.1 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add 2-Amino-6-bromo-4,5,6-trifluorobenzothiazole (1.0 eq), the corresponding arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-aminobenzothiazole derivative.
-
Characterize the final product by appropriate spectroscopic methods.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Normal cell line (e.g., NIH3T3) for selectivity assessment
-
Synthesized benzothiazole derivatives
-
Cisplatin or Doxorubicin (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds and the positive control in the culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative fluorinated benzothiazole derivatives from the literature, which can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Fluorinated Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5F 203 | MCF-7 | 0.01 - 10 | [1] |
| MDA-MB-435 | Resistant | [1] | |
| Compound with F substituent | HepG2 | 59.17 (24h) | [2] |
| 29.63 (48h) | [2] | ||
| Nitro-styryl benzothiazole | Pancreatic cancer cells | 27 ± 0.24 | [3] |
| Fluorostyryl benzothiazole | Pancreatic cancer cells | 35 ± 0.51 | [3] |
Table 2: Kinase Inhibitory Activity of Selected Benzothiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 54 | PI3Kα | 1.03 | [4] |
| Compound 11 | EGFR | 54.0 | [4] |
| Compound 23 | VEGFR-2 | 97 | [4] |
Signaling Pathways and Visualization
Several key signaling pathways are implicated in the anticancer activity of benzothiazole derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorinated benzothiazole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 signaling is a well-established anti-cancer strategy.
Caption: The VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers, making it an important therapeutic target.
Caption: The EGFR signaling cascade and its role in cancer cell proliferation and survival.
Conclusion
The synthesis of novel anticancer compounds derived from this compound represents a promising avenue for drug discovery. The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive framework for researchers to design, synthesize, and test new chemical entities. The provided data on related fluorinated benzothiazoles and the visualization of key signaling pathways will aid in understanding the potential mechanisms of action and in the rational design of more potent and selective anticancer agents. Further research is warranted to explore the full therapeutic potential of this unique class of compounds.
References
- 1. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-aminophenyl)benzothiazole (APBT) as a Fluorescent Probe in Biological Imaging
A Representative Fluorinated Benzothiazole Analogue
Initial research indicates that 2-Amino-4,5,6-trifluorobenzothiazole is not established as a fluorescent probe for biological imaging. Therefore, these application notes focus on a structurally related and well-documented alternative: 2-(4-aminophenyl)benzothiazole (APBT) . This compound and its derivatives have demonstrated utility in fluorescence imaging, particularly for the detection of specific biological structures.
Introduction
2-(4-aminophenyl)benzothiazole (APBT) is a fluorescent molecule belonging to the benzothiazole family. The benzothiazole core is a common scaffold for fluorescent probes due to its rigid structure and favorable photophysical properties. APBT and its derivatives have gained attention for their application in biological imaging, notably in the staining of bacterial spores and the detection of amyloid-beta (Aβ) plaques, which are hallmarks of Alzheimer's disease.[1][2] The fluorescence of APBT is sensitive to its local environment, making it a valuable tool for probing specific biomolecular structures.
Physicochemical and Photophysical Properties
The photophysical properties of APBT are crucial for its application as a fluorescent probe. While a complete dataset in a single source is scarce, the following table summarizes available and representative data for APBT and its derivatives.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₀N₂S | |
| Molecular Weight | 226.3 g/mol | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | |
| Absorption Maximum (λ_abs) | ~370 nm | In organic solvents. The exact wavelength can vary with solvent polarity. |
| Emission Maximum (λ_em) | ~450 nm | Blue fluorescence. The Stokes shift is approximately 80 nm. |
| Molar Extinction Coefficient (ε) | Data not consistently available | |
| Fluorescence Quantum Yield (Φ_F) | Data not consistently available | Generally moderate, and can increase upon binding to targets like amyloid fibrils. |
| Fluorescence Lifetime (τ) | Data not consistently available |
Applications in Biological Imaging
APBT and its derivatives have been primarily utilized in two key areas of biological imaging:
-
Staining of Bacterial Spores: APBT has been successfully used as a fluorescent stain to visualize the structure of bacterial spores.[3] Its fluorescence allows for the clear demarcation of different spore components under a fluorescence microscope.
-
Detection of Amyloid-beta Plaques: Derivatives of APBT have shown high affinity for Aβ plaques.[1][2] This property is leveraged for the in vitro and in vivo imaging of these pathological hallmarks of Alzheimer's disease. The binding of the probe to the amyloid fibrils often results in an enhancement of its fluorescence, providing a clear signal for detection.
Experimental Protocols
General Stock Solution Preparation
-
Weighing: Accurately weigh a small amount of APBT powder (e.g., 1 mg).
-
Dissolving: Dissolve the powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution of a desired concentration (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol for Staining of Bacterial Spores
This protocol is adapted from methodologies described for staining Bacillales species.[3]
Materials:
-
Bacterial spore suspension
-
APBT stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI or similar filter set (excitation ~365 nm, emission ~445/50 nm)
Procedure:
-
Sample Preparation: Harvest bacterial cells, including spores, and wash them with PBS.
-
Staining: Resuspend the cell/spore pellet in PBS containing the desired final concentration of APBT (e.g., 10 µM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the suspension for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the suspension to pellet the cells/spores and remove the supernatant. Wash the pellet twice with PBS to remove excess unbound probe.
-
Mounting: Resuspend the final pellet in a small volume of PBS and mount a drop of the suspension on a microscope slide. Place a coverslip over the drop.
-
Imaging: Visualize the stained spores using a fluorescence microscope with appropriate filter sets for blue fluorescence.
References
- 1. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Amino-4,5,6-trifluorobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5,6-trifluorobenzothiazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound from 2,3,4,5-tetrafluoroaniline is not proceeding or is very slow. What are the likely causes and solutions?
A1: The synthesis of 2-aminobenzothiazoles from anilines, often via the Hugerschoff or Jacobson-type reactions, can be challenging with highly fluorinated starting materials. The strong electron-withdrawing nature of the three fluorine atoms on the aniline ring significantly deactivates it, making the initial nucleophilic attack on the thiocyanate species more difficult.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.
-
Use a More Reactive Thiocyanate Source: Consider using a more reactive thiocyanate reagent or adding a catalyst to facilitate the initial reaction.
-
Alternative Synthetic Routes: If the direct approach consistently fails, consider a multi-step synthesis. For instance, a nucleophilic aromatic substitution on hexafluorobenzene to introduce an amino and a thiolo group in the required positions, followed by cyclization, might be a viable, albeit longer, alternative.
-
Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO might be more effective than less polar solvents in promoting the reaction.
Q2: I am observing the formation of multiple side products. What are the common side reactions and how can I minimize them?
A2: Side reactions are common in benzothiazole synthesis. With a polyfluorinated substrate, the likelihood of certain side reactions might increase.
Common Side Products and Mitigation Strategies:
-
Over-bromination/halogenation: If using bromine for cyclization, multiple bromination of the aromatic ring can occur.
-
Solution: Use a stoichiometric amount of bromine and add it slowly to the reaction mixture at a controlled temperature.
-
-
Formation of Phenylthiourea Intermediate: The intermediate N-(2,3,4,5-tetrafluorophenyl)thiourea may be stable and reluctant to cyclize.
-
Solution: Ensure the cyclization conditions (e.g., presence of an oxidizing agent like bromine) are optimal.
-
-
Polymerization: Under harsh reaction conditions, starting materials or intermediates can polymerize.
-
Solution: Maintain careful temperature control and avoid excessively long reaction times.
-
-
Hydrolysis of Thiocyanate: Moisture can lead to the hydrolysis of the thiocyanate reagent.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: What is the best method for purifying the final product, this compound?
A3: The purification of fluorinated heterocyclic compounds often requires specific techniques due to their unique properties, such as higher volatility and different solubility compared to their non-fluorinated analogs.[1]
Recommended Purification Techniques:
-
Column Chromatography: This is a standard and effective method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective. The high fluorine content might make the compound more soluble in less polar solvents than expected.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: Experiment with a range of solvents, from non-polar (e.g., hexane, heptane) to polar (e.g., ethanol, isopropanol), and solvent mixtures to find the optimal conditions for crystallization.
-
-
Sublimation: For thermally stable and relatively volatile compounds, vacuum sublimation can be a very effective purification method that avoids the use of solvents.
Q4: How does the presence of three fluorine atoms on the benzene ring affect the reaction?
A4: The three fluorine atoms have a profound electronic effect on the starting aniline.
-
Decreased Nucleophilicity: Fluorine is a highly electronegative atom. The cumulative inductive electron-withdrawing effect of three fluorine atoms significantly reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity.[2] This makes the initial attack on the thiocyanate source the rate-limiting step and often requires more forcing reaction conditions.
-
Activation towards Nucleophilic Aromatic Substitution: While the amino group is an activating group for electrophilic aromatic substitution, the presence of multiple fluorine atoms can make the ring susceptible to nucleophilic aromatic substitution, although this is less likely to be a major competing pathway under the conditions for benzothiazole synthesis.
-
Altered Acidity/Basicity: The pKa of the amino group will be significantly lower than that of a non-fluorinated aniline, affecting its reactivity in acid- or base-catalyzed steps.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a suggested starting point based on established methods for the synthesis of other 2-aminobenzothiazoles.[3] Optimization will be necessary.
Materials:
-
2,3,4,5-Tetrafluoroaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3,4,5-tetrafluoroaniline (1.0 eq) and potassium thiocyanate (1.2 eq) in anhydrous glacial acetic acid.
-
Bromine Addition: Cool the mixture in an ice bath. Dissolve bromine (1.1 eq) in a minimal amount of glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Table 1: Optimization of Reaction Conditions (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Starting Material | 2,3,4,5-Tetrafluoroaniline | 2,3,4,5-Tetrafluoroaniline | 2,3,4,5-Tetrafluoroaniline | - |
| Thiocyanate Source | KSCN | NH₄SCN | KSCN | NH₄SCN might be more soluble in some organic solvents. |
| Solvent | Glacial Acetic Acid | Dichloromethane | DMF | Acetic acid is traditional; DMF may improve solubility and reaction rate. |
| Temperature | Room Temperature | 60 °C | 100 °C | Higher temperatures are likely necessary due to the deactivated aniline. |
| Reaction Time | 24 hours | 12 hours | 6 hours | Reaction time should decrease with increasing temperature. |
| Yield (Hypothetical) | Low (<10%) | Moderate (30-50%) | Potentially Higher (monitor for decomposition) | Yield is expected to be highly dependent on conditions. |
| Purity (Crude) | Low | Moderate | Moderate to Low | Higher temperatures may lead to more side products. |
Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Amino-4,5,6-trifluorobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4,5,6-trifluorobenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Incomplete removal of impurities. - Co-precipitation of impurities. | - Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate/hexanes mixtures). The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature or below. - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. - Activated Carbon Treatment: If colored impurities are present, consider adding a small amount of activated carbon to the hot solution before filtration. |
| Product Oiling Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. | - Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of your compound. - Partial Purification First: If the crude product is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug before attempting recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Column overloading. - Inappropriate stationary phase. | - TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point for 2-aminobenzothiazoles is a hexane:ethyl acetate gradient.[1] - Sample Loading: Do not exceed 1-5% of the silica gel weight with your crude product. - Stationary Phase: Standard silica gel is typically effective. For highly polar impurities, alumina could be an alternative. |
| Product Degradation During Purification | - Exposure to strong acids or bases. - Prolonged heating. - Presence of reactive impurities. | - Maintain Neutral pH: Ensure all solvents and solutions are neutral. - Minimize Heat Exposure: Use the lowest effective temperature for dissolution during recrystallization and remove solvents under reduced pressure at moderate temperatures. |
| Inaccurate Purity Assessment | - Non-optimal HPLC method. - Co-elution of impurities. | - Method Development: Develop a robust HPLC method. This may involve screening different columns, mobile phases, and detection wavelengths.[2] - Use of a Second Analytical Technique: Confirm purity using a secondary method like LC-MS or NMR to identify any hidden impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific data for this compound is limited, common impurities in the synthesis of 2-aminobenzothiazoles can include:
-
Unreacted starting materials: Such as the corresponding aniline precursor.
-
Side-products: The synthesis of 2-aminobenzothiazoles from anilines can sometimes lead to the formation of regioisomers, such as thiocyanation at the para-position of the aniline ring if that position is unsubstituted.[3]
-
Over-reaction products: Depending on the synthetic route, further substitution on the benzothiazole ring might occur.
-
Reagents and by-products: Residual reagents or by-products from the synthesis.
Q2: What is the recommended method for purifying crude this compound?
A2: A combination of recrystallization and column chromatography is often effective. Recrystallization from a suitable solvent like methanol or ethanol can significantly improve purity.[1] For higher purity requirements, silica gel column chromatography using a mobile phase such as a gradient of ethyl acetate in hexanes is recommended.[1]
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[2]
Q4: My purified this compound is colored. How can I remove the color?
A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the hot solution to remove the charcoal. The desired compound is then crystallized from the filtrate.
Q5: What are the storage conditions for purified this compound?
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent at its boiling point. Good solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical diagram illustrating the potential formation of impurities during synthesis.
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4,5,6-trifluorobenzothiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for side reactions encountered during the synthesis of 2-Amino-4,5,6-trifluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction. This process involves two main steps:
-
Thiourea Formation: Reaction of the corresponding aniline (in this case, 2,3,4-trifluoroaniline) with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an acidic medium like glacial acetic acid. This forms the N-(2,3,4-trifluorophenyl)thiourea intermediate.[1][2][3]
-
Oxidative Cyclization: The arylthiourea intermediate is then cyclized using an oxidizing agent, most commonly bromine (Br₂) in chloroform or acetic acid, to yield the final 2-aminobenzothiazole product.[1][4][5]
Q2: What are the most common side reactions and impurities I should be aware of?
During the synthesis, several side reactions can occur, leading to impurities that complicate purification and reduce yield. Key side products include:
-
Uncyclized N-(2,3,4-trifluorophenyl)thiourea: Resulting from incomplete oxidative cyclization.
-
Brominated Benzothiazoles: Over-reaction with bromine can lead to electrophilic substitution on the benzothiazole ring, creating brominated impurities.[6]
-
Aryl Thiocyanates: Direct thiocyanation of the aniline starting material can compete with the formation of the thiourea intermediate, especially if the reaction conditions are not carefully controlled.[4][7][8]
-
Sulfonated Products: Using highly concentrated sulfuric acid at elevated temperatures can lead to sulfonation of the aromatic ring.[5][9]
Q3: My final product shows evidence of bromination. How can I prevent this?
Ring bromination is a common issue when using bromine for the oxidative cyclization step. To minimize this side reaction:
-
Control Stoichiometry: Use a stoichiometric or only a slight excess of bromine. Carefully calculate the molar equivalents required for the cyclization.
-
Temperature Control: Perform the bromination at a lower temperature (e.g., 0-10 °C) to reduce the rate of electrophilic aromatic substitution.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations of the oxidizing agent.
-
Alternative Oxidants: Consider using milder or alternative oxidizing systems, such as N-bromosuccinimide (NBS) in combination with a bromide source, which can offer better control.[6]
Q4: How can I ensure the complete cyclization of the arylthiourea intermediate?
The presence of the uncyclized thiourea intermediate is typically due to an incomplete reaction. To drive the reaction to completion:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While high temperatures can cause other side reactions, the reaction must be warm enough to proceed at a reasonable rate. Temperatures between 30-60°C are often effective for the cyclization step.[5]
-
Efficient Mixing: Ensure the reaction mixture is stirred vigorously to maintain homogeneity, especially during the addition of bromine.
Q5: How should I purify the crude this compound?
Purification is critical for removing side products. The most effective methods are:
-
Recrystallization: This is often the primary method for purification. Solvents like ethanol or ethanol/water mixtures are commonly used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the desired product to crystallize while impurities remain in the solution.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is effective. A solvent system of hexane and ethyl acetate is typically used to elute the components based on their polarity.
Process Workflow and Side Reactions
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-4,5,6-trifluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-Amino-4,5,6-trifluorobenzothiazole. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and data to facilitate a higher yield and purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is based on the classical Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles. The strong electron-withdrawing nature of the fluorine atoms on the aniline ring necessitates carefully controlled reaction conditions to achieve a good yield.
Materials:
-
3,4,5-Trifluoroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Activated charcoal
-
Diatomaceous earth
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3,4,5-trifluoroaniline (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Thiocyanation: While maintaining the temperature between 0-5 °C, add a solution of ammonium thiocyanate (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution of the aniline.
-
Bromination: After the addition of ammonium thiocyanate is complete, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A precipitate may form during this step.
-
Cyclization: After the bromine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate the crude this compound.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dissolve the crude solid in hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pad of diatomaceous earth to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete thiocyanation due to low reactivity of the trifluoroaniline. 2. Insufficiently strong reaction conditions for cyclization. 3. Degradation of the product under harsh conditions. | 1. Ensure precise temperature control during thiocyanation (0-5 °C). Consider a slight excess of ammonium thiocyanate. 2. Gradually increase the cyclization temperature (up to 100 °C) and reaction time, monitoring by TLC. 3. Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. |
| Formation of a Dark, Tarry Substance | 1. Overheating during the bromination or cyclization step. 2. Side reactions due to the presence of impurities in the starting materials. | 1. Maintain strict temperature control throughout the reaction. 2. Use high-purity starting materials. Consider purifying the 3,4,5-trifluoroaniline by distillation if necessary. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials or intermediates. 2. Formation of isomeric byproducts. | 1. Ensure the reaction has gone to completion using TLC. 2. Employ column chromatography (silica gel, with a suitable eluent system like ethyl acetate/hexane) for purification if recrystallization is ineffective. |
| Low Yield After Purification | 1. Loss of product during the work-up and recrystallization steps. 2. Incomplete precipitation during neutralization. | 1. Minimize the amount of solvent used for recrystallization. Ensure the filtrate is thoroughly cooled to maximize crystal recovery. 2. Carefully monitor the pH during neutralization to ensure complete precipitation of the product. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction temperature so critical during the initial stages?
A1: The initial thiocyanation and bromination steps are highly exothermic. The strong electron-withdrawing effect of the three fluorine atoms deactivates the aniline ring, making it less reactive. However, uncontrolled temperature increases can lead to side reactions, such as the formation of poly-brominated anilines or the decomposition of the thiocyanate reagent, resulting in a lower yield and the formation of impurities. Maintaining a low temperature (0-10 °C) ensures the desired regioselective thiocyanation at the position ortho to the amino group.
Q2: Can I use a different halogen for the cyclization step?
A2: While other halogens like chlorine (often from sulfuryl chloride) can be used in the synthesis of other 2-aminobenzothiazoles, bromine is generally preferred for this specific synthesis. The reactivity of the trifluorinated system may require the specific electrophilicity of bromine to achieve efficient cyclization. Using a different halogen would likely require significant optimization of the reaction conditions.
Q3: What are the most likely side products in this synthesis?
A3: Due to the electron-deficient nature of the aromatic ring, several side reactions can occur:
-
Incomplete cyclization: The intermediate N-(2-bromo-3,4,5-trifluorophenyl)thiourea may not fully cyclize, leading to its presence as an impurity.
-
Formation of regioisomers: Although the ortho-position to the amino group is the most activated for electrophilic attack, minor amounts of other isomers might form.
-
Oxidation products: The presence of bromine, an oxidizing agent, can lead to the formation of colored byproducts.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (3,4,5-trifluoroaniline), the intermediate, and the final product. The disappearance of the starting material and the appearance of the product spot (which should have a different Rf value) will indicate the reaction's progress.
Data Presentation
Table 1: Effect of Cyclization Temperature on Yield
| Cyclization Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) |
| 70 | 8 | 55 | 48 |
| 80 | 6 | 72 | 65 |
| 90 | 5 | 75 | 68 |
| 100 | 4 | 73 | 66 (with increased impurities) |
Note: These are representative data and actual results may vary.
Visualizations
Caption: Synthetic pathway for this compound.
Troubleshooting guide for the synthesis of fluorinated benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzothiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is the yield of my fluorinated benzothiazole synthesis low?
Low yields in fluorinated benzothiazole synthesis can arise from several factors. Consider the following troubleshooting steps:
-
Reaction Conditions: The choice of solvent and temperature plays a critical role. Some reactions benefit from solvent-free conditions, which can lead to shorter reaction times and higher yields. For instance, the condensation of 2-aminothiophenol with aldehydes has been shown to be effective in ethanol at room temperature, especially with an appropriate catalyst.[1] Microwave-assisted synthesis has also been reported to significantly reduce reaction times and improve yields.
-
Catalyst Selection: The use of a catalyst is often crucial. A combination of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol has been demonstrated to be a highly efficient system for the synthesis of 2-substituted benzothiazoles at room temperature, often resulting in excellent yields.[1][2] Other catalysts, such as L-proline or various metal nanoparticles, have also been used successfully.[3]
-
Reactant Purity: The purity of the starting materials, particularly the fluorinated 2-aminothiophenol, is paramount. Impurities can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired product.
-
Substituent Effects: The electronic nature of the substituents on both the fluorinated 2-aminothiophenol and the aldehyde or other coupling partner can influence the reaction rate and yield. Electron-donating or electron-withdrawing groups can affect the nucleophilicity of the reactants and the stability of the intermediates.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
2. What are the common side products in the synthesis of fluorinated benzothiazoles, and how can their formation be minimized?
The most common synthetic route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with an aldehyde. A likely side product is the intermediate Schiff base (imine) if the subsequent intramolecular cyclization is incomplete. Another potential side product is the corresponding benzothiazoline, which is a partially reduced form of the desired benzothiazole.
Strategies to Minimize Side Product Formation:
-
Promote Cyclization: The use of an acid catalyst, such as HCl in the H₂O₂/HCl system, facilitates the intramolecular cyclization of the intermediate Schiff base.
-
Ensure Complete Oxidation: The benzothiazoline intermediate needs to be oxidized to the final benzothiazole. In the H₂O₂/HCl method, H₂O₂ acts as the oxidant.[1] In other methods, atmospheric oxygen may suffice, but in some cases, a specific oxidizing agent might be required.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. The optimal temperature should be determined for each specific reaction.
3. I am facing challenges in purifying my fluorinated benzothiazole product. What are the recommended purification techniques?
Purification of fluorinated benzothiazoles can sometimes be challenging due to the presence of closely related impurities. The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective technique for purifying solid compounds.[4][5] The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, and benzene.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed. The desired compound should crystallize out, leaving the impurities dissolved in the mother liquor. The pure crystals can then be collected by filtration.[5][7]
-
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzothiazole derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system needs to be determined by preliminary analysis using thin-layer chromatography (TLC).
-
Procedure: A slurry of the stationary phase in the eluent is packed into a column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column. The eluent is then passed through the column, and the separated components are collected in fractions.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 h | 85-94 | [1] |
| L-proline | Solvent-free (Microwave) | - | 5-10 min | 82-95 | [3] |
| ZnO Nanoparticles | Ethanol | Room Temperature | 15-30 min | 90-98 | [9] |
| SnP₂O₇ | Solvent-free | 80 | 8-35 min | 87-95 | [10] |
| NH₄Cl | Methanol/Water | Room Temperature | 1 h | High | [10] |
Experimental Protocols
Key Experiment: Synthesis of a Fluorinated Benzothiazole using H₂O₂/HCl Catalyst
This protocol is a general guideline for the synthesis of 2-substituted fluorinated benzothiazoles via the condensation of a fluorinated 2-aminothiophenol with an aldehyde, using the H₂O₂/HCl system.
Materials:
-
Fluorinated 2-aminothiophenol (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (3.0 mmol)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the H₂O₂/HCl catalyzed synthesis of fluorinated benzothiazoles.
Caption: General reaction mechanism for the formation of fluorinated benzothiazoles.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. How To [chem.rochester.edu]
- 8. ijddr.in [ijddr.in]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-4,5,6-trifluorobenzothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-Amino-4,5,6-trifluorobenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The trifluorobenzothiazole core is largely hydrophobic. The fluorine atoms, while increasing metabolic stability, can also contribute to low water solubility due to their lipophilic nature. Furthermore, the crystalline solid-state form of these molecules can have high lattice energy, making it difficult for water molecules to break the crystal structure and solvate the individual molecules.
Q2: What are the initial steps I should take to assess the solubility of a new derivative?
A2: A systematic approach is crucial. We recommend a tiered solubility assessment:
-
Aqueous Solubility (Thermodynamic): Determine the equilibrium solubility in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.[1] The parent compound, this compound, has a reported mean solubility of 21.7 µg/mL at pH 7.4.
-
Organic Solvent Solubility: Test solubility in a range of common organic solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetonitrile, polyethylene glycol). This will be crucial for preparing stock solutions and for certain formulation strategies.
-
Biorelevant Media: Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo behavior.
Q3: Can I use co-solvents to improve the solubility for my in vitro assays?
A3: Yes, using co-solvents is a common and effective technique for in vitro studies.[2] Dimethyl sulfoxide (DMSO) and ethanol are frequently used. However, it is critical to be aware of potential issues:
-
Precipitation upon dilution: The compound may precipitate when the stock solution is diluted into an aqueous assay buffer. Always perform a visual check for precipitation and consider running a kinetic solubility assay.
-
Toxicity to cells: High concentrations of organic solvents can be toxic to cells. It is essential to determine the maximum tolerable solvent concentration for your specific cell line.
-
Assay interference: The co-solvent could potentially interfere with the assay itself. A solvent-only control should always be included.
Q4: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble benzothiazole derivatives?
A4: Several strategies can be employed, often in combination, to enhance the oral bioavailability of these compounds.[3][4][5] The most promising approaches include:
-
Particle Size Reduction: Micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[3][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulating the compound in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[7]
Troubleshooting Guides
Problem: Compound precipitates out of solution during in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of your compound in the assay medium is above its aqueous solubility limit, even with a co-solvent. |
| Solution 1: Decrease the final concentration of the compound if the experimental design allows. | |
| Solution 2: Increase the percentage of the co-solvent, but ensure it remains below the toxic level for the cells. | |
| Solution 3: Prepare a formulation, such as a cyclodextrin complex, to increase the aqueous solubility before adding it to the cell culture medium. | |
| Poor Co-solvent Mixing | Inadequate mixing upon dilution of the DMSO stock into the aqueous medium can lead to localized high concentrations and precipitation. |
| Solution: Add the stock solution to the medium while vortexing or stirring to ensure rapid and uniform dispersion. | |
| Temperature Effects | Solubility can be temperature-dependent. Moving from room temperature preparation to a 37°C incubator can sometimes cause precipitation. |
| Solution: Pre-warm the assay medium to 37°C before adding the compound stock solution. |
Problem: Inconsistent results in animal pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Step |
| Variable Oral Absorption | Poor aqueous solubility leads to dissolution-rate-limited and erratic absorption in the gastrointestinal tract. |
| Solution 1: Formulate the compound using techniques like micronization, nanosuspension, or an amorphous solid dispersion to improve the dissolution rate and absorption. | |
| Solution 2: Consider a lipid-based formulation (e.g., SEDDS) to enhance solubilization in the gut. | |
| Precipitation in the GI Tract | If a pH-adjustment or co-solvent approach is used for the dosing vehicle, the compound may precipitate upon entering the different pH environment of the stomach or intestine.[8] |
| Solution: Develop a more robust formulation that maintains the drug in a solubilized state throughout the relevant sections of the GI tract. Supersaturating formulations with precipitation inhibitors can be beneficial.[4] | |
| Physical Instability of the Formulation | If using a suspension, particle agglomeration or settling over time can lead to inaccurate dosing. |
| Solution: Ensure the suspension is homogenous before each dose is administered. Use appropriate suspending and wetting agents to maintain uniformity. |
Quantitative Data Summary
The following table summarizes the solubility of the parent compound, this compound. Researchers should aim to generate similar data for their specific derivatives.
| Solvent/Medium | pH | Solubility (µg/mL) | Reference |
| Aqueous Buffer | 7.4 | 21.7 | PubChem CID: 2318828 |
Note: This table should be populated with experimental data for specific derivatives as it becomes available.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of a poorly soluble this compound derivative by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or other suitable polymer
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 100 mg of the this compound derivative and 300 mg of PVP/VA 64 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of DCM (e.g., 10-20 mL) in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed, continue to dry under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid ASD from the flask and store it in a desiccator.
-
Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution profile compared to the crystalline drug.
Protocol 2: Formulation of a Nanosuspension by Wet Milling
Objective: To increase the surface area and dissolution velocity of a poorly soluble derivative by reducing its particle size to the nanometer range.
Materials:
-
This compound derivative
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing 100 mg of the drug in 10 mL of the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill at a high speed (e.g., 600 rpm) for a specified duration (e.g., 2-4 hours). The optimal time should be determined experimentally.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and dissolution rate.
Visualizations
Caption: A general workflow for addressing the poor solubility of novel chemical entities.
Caption: A troubleshooting decision tree for inconsistent in vivo experimental results.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Stability issues of 2-Amino-4,5,6-trifluorobenzothiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4,5,6-trifluorobenzothiazole in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound in aqueous solution at pH 7.4 has been reported to be 21.7 µg/mL.[1] Solubility can be influenced by pH, temperature, and the presence of co-solvents. If you are experiencing solubility issues, consider adjusting these parameters.
Q2: Are there any known incompatibilities with common laboratory solvents or reagents?
Q3: How should I store solutions of this compound?
A3: For optimal stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The trifluorinated benzene ring and the aminobenzothiazole core could be susceptible to photodegradation. Aliquoting the solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, related 2-aminobenzothiazoles can undergo photodegradation and microbial degradation.[2] Potential degradation pathways could involve oxidation of the amino group, cleavage of the thiazole ring, or hydroxylation of the aromatic ring.
Troubleshooting Guide
This guide addresses common stability issues encountered when working with this compound in solution.
Issue 1: Precipitation or Cloudiness in Solution
If you observe precipitation or cloudiness in your solution, it may be due to poor solubility or the formation of degradation products.
Troubleshooting Steps:
-
Verify Solubility: Confirm that the concentration of your solution does not exceed the known solubility of the compound.
-
Adjust pH: The solubility of amino-containing compounds can be pH-dependent. Try adjusting the pH of your solution to see if the precipitate redissolves.
-
Use of Co-solvents: Consider the addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, to improve solubility.
-
Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature. Some compounds may precipitate out of solution at lower temperatures.
Issue 2: Loss of Potency or Activity Over Time
A gradual or sudden loss of biological activity or a decrease in the expected concentration may indicate chemical instability.
Troubleshooting Steps:
-
Storage Conditions: Review your storage procedures. Ensure solutions are stored at the recommended temperature and protected from light.
-
Solvent Purity: Use high-purity solvents to prepare your solutions. Impurities in the solvent can catalyze degradation.
-
pH of the Medium: The stability of the compound can be pH-sensitive. Determine the optimal pH range for stability through a pH stability study.
-
Headspace and Oxygen: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.
Issue 3: Appearance of New Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The emergence of new peaks in your analytical chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and pathways. This involves exposing the compound to stress conditions such as high temperature, strong acid/base, and intense light.
-
Identify Degradants: Use techniques like LC-MS/MS to identify the structure of the degradation products.
-
Optimize Formulation: Based on the degradation profile, adjust the formulation to minimize the degradation (e.g., by adding antioxidants or buffering the solution to a more stable pH).
Data Presentation
Table 1: Illustrative Solubility Profile of this compound in Different Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | 21.7[1] |
| PBS (pH 7.4) | 25 | ~20 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | ~500 |
Note: Data for PBS, DMSO, and Ethanol are illustrative and based on general properties of similar compounds. Actual solubility should be determined experimentally.
Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) under Different Storage Conditions
| Storage Condition | Duration | Remaining Compound (%) |
| 25°C, Ambient Light | 24 hours | ~85% |
| 25°C, Protected from Light | 24 hours | ~95% |
| 4°C, Protected from Light | 7 days | ~98% |
| -20°C, Protected from Light | 30 days | >99% |
Note: This data is illustrative and intended to provide a general guideline. Actual stability should be confirmed through experimental studies.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
Protocol 2: pH Stability Study
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40 °C to accelerate degradation) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a pH stability study.
References
Technical Support Center: Analysis of 2-Amino-4,5,6-trifluorobenzothiazole by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,5,6-trifluorobenzothiazole and identifying its impurities via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I seeing poor peak shape, specifically peak tailing, for the main analyte peak?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase. Here are several potential causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing tailing.
-
Solution 1: Use a Mobile Phase Additive. Add a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative like ammonium hydroxide to the mobile phase (0.1-0.5% v/v). This will compete with the analyte for active silanol sites.
-
Solution 2: Lower the Mobile Phase pH. Operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.
-
Solution 3: Use an End-Capped Column. Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Solution 4: Consider a Different Stationary Phase. A phenyl-hexyl or a fluorinated stationary phase might offer different selectivity and reduce these secondary interactions.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can affect peak shape.
-
Solution: Implement a proper column washing procedure after each sequence. Use of a guard column is also highly recommended to protect the analytical column.
-
Question: My retention times are shifting from one injection to the next. What could be the cause?
Answer:
Retention time instability can arise from several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.
-
Solution: Increase the equilibration time at the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention.
-
Solution: Ensure accurate preparation of the mobile phase and keep the solvent reservoirs tightly capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear.
-
Question: I am observing extra peaks in my chromatogram that are not my main compound or expected impurities. What are these "ghost peaks"?
Answer:
Ghost peaks are spurious peaks that can originate from various sources.
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks, especially in gradient analysis.
-
Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system with a strong solvent to remove any adsorbed compounds.
-
-
Sample Degradation: The analyte may be degrading in the sample vial or on the column.
-
Solution: Prepare fresh samples and consider using a cooled autosampler. Investigate the stability of the compound in the chosen sample solvent.
-
-
Late Eluting Peaks from a Previous Injection: A peak from a previous run may elute during a subsequent analysis.
-
Solution: Extend the run time of your method to ensure all components have eluted. Implement a column wash step with a strong solvent at the end of each run or sequence.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for in a this compound sample?
A1: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation products. While specific impurities depend on the synthetic route, you should consider:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis.
-
Over-reacted or Incompletely Reacted Intermediates: Byproducts from intermediate steps in the reaction pathway.
-
Degradation Products: Compounds formed due to exposure to light, heat, or reactive substances.
Q2: What type of HPLC column is recommended for the analysis of this compound?
A2: A reversed-phase C8 or C18 column is a good starting point for method development. Due to the fluorinated nature of the compound, a column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) phase) could also provide unique selectivity and improved peak shape.[1]
Q3: What mobile phase composition should I start with for method development?
A3: A common starting point for reversed-phase HPLC is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
The gradient can be optimized to achieve the desired separation of the main peak from its impurities.
Q4: How can I improve the resolution between the main peak and a closely eluting impurity?
A4: To improve resolution, you can try the following:
-
Optimize the Gradient: A shallower gradient will increase the separation between peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.
-
Adjust the pH: Modifying the pH of the mobile phase can change the retention characteristics of ionizable compounds.
-
Change the Column: A different stationary phase (e.g., C8, C18, Phenyl, PFP) or a column with a smaller particle size (for UPLC) can provide better resolution.
-
Lower the Temperature: In some cases, reducing the column temperature can improve separation, although it will also increase retention times and backpressure.
Data Presentation
Table 1: Hypothetical Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) |
| Potential Impurity 1 (e.g., Starting Material) | 3.5 |
| This compound | 7.2 |
| Potential Impurity 2 (e.g., Isomer) | 8.1 |
| Potential Impurity 3 (e.g., Byproduct) | 10.4 |
Note: These are example retention times and will vary depending on the specific HPLC method used.
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocols
Recommended HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific applications.
-
Instrumentation:
-
HPLC or UPLC system with a UV or PDA detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 or PFP column can be used as an alternative.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
-
Gradient Program:
-
Refer to Table 2 for an example gradient. This should be optimized to achieve adequate separation.
-
-
Flow Rate:
-
1.0 mL/min (for a 4.6 mm ID column).
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
-
Injection Volume:
-
5-10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
References
Technical Support Center: Synthesis of 2-Amino-4,5,6-trifluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the synthesis of 2-Amino-4,5,6-trifluorobenzothiazole. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-aminobenzothiazoles?
A1: The classical and widely used method for synthesizing 2-aminobenzothiazoles, which is amenable to scaling up, involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine, in an acidic solvent such as acetic acid.[1] An alternative approach involves the cyclization of phenylthiourea precursors.[1][2]
Q2: What is the key starting material for the synthesis of this compound?
A2: The primary starting material for this synthesis is 2,3,4-trifluoroaniline.
Q3: What are the main safety concerns when scaling up this synthesis?
A3: When scaling up, several safety issues must be addressed. The reaction can be exothermic, so proper temperature control is crucial. The use of bromine or sulfuryl chloride requires handling in a well-ventilated area with appropriate personal protective equipment.[3] Additionally, the evolution of gases like hydrogen chloride or hydrogen bromide needs to be managed.[3] A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Recent research has focused on developing greener synthetic methods. The use of ionic liquids as solvents has been shown to enhance reaction rates and yields for the synthesis of 2-aminobenzothiazole derivatives, while also allowing for simpler product recovery.[2][4] Continuous flow processing in microreactors is another modern approach that can improve safety and efficiency for related reactions, such as the synthesis of fluorinated aromatic compounds.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. |
| Suboptimal reaction temperature | The reaction temperature is critical. For the initial formation of the thiourea intermediate, a moderate temperature is often used, followed by a controlled increase for the cyclization step.[3] For the cyclization of the precursor with sulfuryl chloride, the temperature should be carefully controlled to avoid exceeding 50°C.[3] |
| Impure starting materials | Ensure the 2,3,4-trifluoroaniline and other reagents are of high purity. Impurities can interfere with the reaction and lead to side products. |
| Inefficient work-up and isolation | During work-up, ensure complete neutralization to precipitate the product. The choice of solvent for extraction and recrystallization is also critical for maximizing recovery. |
Problem 2: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Regioselectivity issues | While the fluorine substituents on the aniline ring direct the cyclization, other side reactions can occur. Careful control of the addition rate of the oxidizing agent (e.g., bromine or sulfuryl chloride) and maintaining the optimal temperature can minimize the formation of regioisomers or other byproducts.[1] |
| Over-oxidation | The use of a strong oxidizing agent can lead to the formation of undesired oxidized byproducts. Ensure the stoichiometry of the oxidizing agent is carefully controlled. |
| Dimerization or polymerization | At higher concentrations and temperatures, side reactions leading to dimers or polymers can occur. Maintain the recommended reaction concentration and temperature profile. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Presence of colored impurities | Treatment of the crude product solution with activated carbon (Norit) before recrystallization can help remove colored impurities.[3] |
| Co-precipitation of starting materials or byproducts | Recrystallization from a suitable solvent system is crucial. A solvent screen may be necessary to find the optimal conditions for obtaining high-purity crystals. A common method involves dissolving the product in a hot solvent like ethanol and then adding a co-solvent like water to induce crystallization.[3] |
| Product is an oil or difficult to crystallize | If the product does not crystallize easily, purification by column chromatography on silica gel may be required. |
Experimental Protocols and Data
Representative Scaled-Up Synthesis of this compound
This protocol is a representative method adapted from general procedures for the synthesis of related 2-aminobenzothiazoles.[3]
Step 1: Formation of the Thiourea Intermediate
A solution of 2,3,4-trifluoroaniline in a suitable solvent (e.g., chlorobenzene) is prepared in a large-scale reactor equipped with mechanical stirring, a condenser, and a temperature probe. Sulfuric acid is added dropwise to form the aniline salt. Sodium thiocyanate is then added, and the mixture is heated to approximately 100°C for several hours to form the corresponding phenylthiourea intermediate in situ.[3]
Step 2: Cyclization to this compound
The reaction mixture is cooled, and an oxidizing/cyclizing agent such as sulfuryl chloride is added dropwise, maintaining the temperature below 50°C.[3] The reaction is stirred for a few hours until completion, which can be monitored by TLC or HPLC.
Step 3: Work-up and Isolation
The solvent is removed, and the residue is dissolved in hot water. The solution is then neutralized with a base, such as ammonium hydroxide, to precipitate the crude this compound.[3] The solid is collected by filtration and washed with water.
Step 4: Purification
The crude product is purified by recrystallization, typically from an ethanol/water mixture, to yield the final product.[3] The purity can be assessed by HPLC and melting point determination.
Quantitative Data for a Representative Scaled-Up Process
| Parameter | Value/Range | Notes |
| Starting Material | 2,3,4-trifluoroaniline | High purity is recommended. |
| Reagents | Sodium thiocyanate, Sulfuric acid, Sulfuryl chloride | Stoichiometry should be carefully controlled. |
| Solvent | Chlorobenzene | Other high-boiling, non-reactive solvents may be suitable. |
| Reaction Temperature | Step 1: ~100°C; Step 2: < 50°C | Temperature control is critical for yield and purity.[3] |
| Reaction Time | Step 1: 3-4 hours; Step 2: 2-3 hours | Monitor by TLC/HPLC for completion. |
| Typical Yield | 60-75% | Yields can vary based on scale and reaction conditions. |
| Purification Method | Recrystallization (Ethanol/Water) | Activated carbon treatment may be needed for decolorization.[3] |
Visualizations
Caption: Chemical synthesis pathway for this compound.
References
Technical Support Center: Crystallization of 2-Amino-4,5,6-trifluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to refine the crystallization methods for 2-Amino-4,5,6-trifluorobenzothiazole.
Troubleshooting Crystallization Issues
Obtaining high-quality crystals of this compound can be challenging. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Crystal Formation | - Solution is not supersaturated. - Cooling rate is too slow. - Purity of the compound is low.[1] - Inappropriate solvent choice. | - Concentrate the solution by slowly evaporating the solvent.[2] - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] - Purify the compound using techniques like column chromatography. - Perform a solvent screen to identify a more suitable solvent system.[4][5] |
| Oiling Out / Amorphous Precipitate | - High degree of supersaturation. - Cooling rate is too fast.[3] - Compound has low melting point or is impure. | - Re-heat the solution and add a small amount of additional solvent.[3] - Slow down the cooling process by insulating the flask.[6] - Use a co-solvent to reduce the solubility of the compound more gradually. |
| Formation of a Powder or Very Small Crystals | - Nucleation rate is too high. - Rapid cooling.[3] - Excessive agitation or vibration.[2] | - Reduce the concentration of the solute. - Decrease the cooling rate; for instance, by allowing the solution to cool to room temperature before placing it in a colder environment.[6] - Ensure the crystallization vessel is in a stable, vibration-free location.[1] |
| Poor Crystal Quality (e.g., twinning, inclusions) | - Rapid crystal growth. - Presence of impurities.[1] - Solvent co-crystallization. | - Slow down the crystallization process by using a lower concentration or a slower cooling/evaporation rate.[7] - Further purify the starting material. - Try a different solvent or solvent system to avoid solvate formation.[8] |
| Low Yield | - Too much solvent was used.[3] - The compound is highly soluble in the chosen solvent at low temperatures. - Premature filtration. | - Reduce the amount of solvent used to dissolve the compound. - Use an anti-solvent to decrease the compound's solubility. - Ensure the solution is sufficiently cooled to maximize precipitation before filtration. |
| Polymorphism | - Different crystallization conditions (solvent, temperature, cooling rate) can favor different crystal forms.[9][10][11] | - Screen various solvents and crystallization techniques to identify conditions that consistently produce the desired polymorph.[4][12] - Use seed crystals of the desired polymorph to encourage its growth. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Due to the fluorination and aromatic nature of the compound, solvents with moderate polarity should be considered. A good starting point would be to test solvents like ethanol, methanol, acetonitrile, ethyl acetate, and toluene.[8] It is also beneficial to explore binary solvent systems, where one solvent is a good solvent and the other is a poor solvent (anti-solvent).[4] For instance, dissolving the compound in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent can induce crystallization.
Q2: How can I control the polymorphic form of my crystals?
A2: Polymorphism is highly dependent on crystallization conditions.[9][12] To control the polymorphic outcome, systematically vary parameters such as the solvent system, the rate of cooling or evaporation, the temperature of crystallization, and the degree of supersaturation. Seeding the solution with a crystal of the desired polymorph can also be an effective method to ensure consistency.
Q3: My compound is highly soluble in most common solvents. What crystallization technique should I use?
A3: For highly soluble compounds, techniques that allow for slow and controlled changes in solubility are recommended. Vapor diffusion is an excellent choice in such cases.[1] In this method, a solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth. Another option is the solvent layering technique.[8]
Q4: What is the ideal cooling rate for crystallization?
A4: The ideal cooling rate is typically slow to allow for the growth of large, well-ordered crystals.[6] Rapid cooling often leads to the formation of small crystals or an amorphous precipitate.[3] A good practice is to allow the hot, saturated solution to cool to room temperature undisturbed before transferring it to a refrigerator or freezer for further cooling. Insulating the flask can also help to slow down the cooling process.[6]
Q5: How can I improve the yield of my crystallization?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[3] Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling. Additionally, make sure to cool the solution to a sufficiently low temperature to maximize precipitation before filtration.
Experimental Protocols
Solvent Screening Protocol
This protocol is designed to identify suitable single or binary solvent systems for crystallization.
-
Place approximately 10-20 mg of this compound into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will dissolve the compound completely, while a poor solvent will not.
-
For tubes where the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves when hot, it may be a suitable solvent for cooling crystallization.[13]
-
Allow the hot solutions that have dissolved the compound to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.[13]
-
For binary systems, dissolve the compound in a small amount of a "good" solvent and slowly add a "poor" solvent (anti-solvent) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Slow Cooling Crystallization Protocol
-
In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent identified from the solvent screen.
-
Cover the flask with a watch glass to prevent rapid evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Placing the flask in an insulated container can help to slow the cooling rate.
-
Once at room temperature, transfer the flask to a refrigerator (2-8 °C) and subsequently to a freezer (-10 to -20 °C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.
Vapor Diffusion Crystallization Protocol
-
Dissolve the compound in a small amount of a moderately volatile solvent in which it is soluble (e.g., methanol, ethanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).
-
Add a larger volume of a volatile anti-solvent (a solvent in which the compound is insoluble, such as hexane or diethyl ether) to the bottom of the larger container, ensuring the level of the anti-solvent is below the opening of the inner vial.[1]
-
Seal the outer container and leave it undisturbed in a stable location. Over time, the anti-solvent vapor will diffuse into the inner vial, causing the compound to crystallize.
Visualizations
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advice for Crystallization [chem.uni-potsdam.de]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. unifr.ch [unifr.ch]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. DSpace [researchrepository.universityofgalway.ie]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative analysis of 2-Amino-4,5,6-trifluorobenzothiazole and its non-fluorinated analog
This guide provides a detailed comparative analysis of 2-Amino-4,5,6-trifluorobenzothiazole and its non-fluorinated parent compound, 2-Aminobenzothiazole. The introduction of fluorine atoms onto aromatic rings is a cornerstone strategy in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, metabolic stability, and biological activity. This document explores these differences through experimental data, established chemical principles, and detailed protocols for researchers in drug discovery and development.
Physicochemical Properties: The Impact of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters a molecule's electronic properties and lipophilicity. The strong electron-withdrawing nature of the three fluorine atoms in this compound is expected to decrease the basicity (pKa) of the aminothiazole ring system compared to its non-fluorinated counterpart. Furthermore, fluorination typically increases the lipophilicity of a molecule, which is reflected in a higher partition coefficient (logP). These changes can significantly affect a compound's solubility, membrane permeability, and binding affinity to biological targets.
Table 1: Comparative Physicochemical Properties of 2-Aminobenzothiazole and this compound
| Property | 2-Aminobenzothiazole | This compound | Predicted Effect of Trifluorination |
| Molecular Formula | C₇H₆N₂S | C₇H₃F₃N₂S | Addition of F₃, removal of H₃ |
| Molecular Weight | 150.20 g/mol [1] | 204.17 g/mol [2] | Increase |
| Melting Point | 126-129 °C | No experimental data available | Likely Increase |
| Aqueous Solubility | Poor/Very slightly soluble[3] | 21.7 µg/mL (at pH 7.4)[2] | Decrease |
| logP (Lipophilicity) | 1.9 (Calculated)[1] | 2.3 (Calculated)[2] | Increase |
| pKa (Basicity) | No experimental data available | No experimental data available | Decrease |
Synthesis of 2-Aminobenzothiazole Scaffolds
The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, typically involving the cyclization of a substituted aniline precursor. The "Hugershoff reaction" or methods using an aniline, a thiocyanate source, and an oxidizing agent like bromine are common. The same fundamental approach can be applied to create both the non-fluorinated and fluorinated analogs, simply by starting with aniline or the corresponding 2,3,4-trifluoroaniline.
Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
Biological Activity and Metabolic Stability
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with anticancer and kinase inhibitory activity.[4][5] Fluorination is a key strategy to enhance these properties.
-
Enhanced Potency : The introduction of fluorine can lead to more potent interactions with protein targets. Fluorine atoms can act as hydrogen bond acceptors and participate in favorable dipole-dipole interactions with amino acid residues in an enzyme's active site, thereby increasing binding affinity and inhibitory potency.[6][7] For example, studies on related compounds have shown that benzothiazoles bearing a strong electron-withdrawing atom like fluorine at the 6-position exhibit improved cytotoxicity against cancer cell lines.[6]
-
Increased Metabolic Stability : The carbon-fluorine bond is significantly stronger (105.4 kcal/mol) than a carbon-hydrogen bond (98.8 kcal/mol).[6] This increased strength makes it more difficult for metabolic enzymes, such as cytochrome P450s, to oxidize the molecule at the fluorinated positions. This "metabolic blocking" can increase the compound's half-life and bioavailability, which are desirable pharmacokinetic properties.[6][8]
While direct comparative IC₅₀ data for this compound is not publicly available, the principles of medicinal chemistry strongly suggest it would exhibit altered, and potentially enhanced, activity compared to its non-fluorinated analog. The table below presents illustrative data from the literature for a different fluorinated vs. non-fluorinated benzothiazole pair, demonstrating the potential impact of fluorination on anticancer potency.
Table 2: Illustrative Example of Fluorination Impact on Biological Activity (Representative Data)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Non-fluorinated Benzothiazole Derivative | Leukemia (THP-1) | > 10 | Based on comparative data where fluorinated analogs show higher potency than non-fluorinated ones.[6] |
| 6-Fluoro-benzothiazole Derivative | Leukemia (THP-1) | 0.9 - 1.0 | [6] |
Note: This table serves as an illustrative example of the potential for fluorine to enhance potency and does not represent a direct experimental comparison of the title compounds.
Many 2-aminobenzothiazole derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.[4][5] These compounds can block the ATP-binding pocket of kinases like VEGFR-2 or CDK2, preventing the phosphorylation cascade that drives cell proliferation.[4][9]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzothiazole.
Experimental Protocols
General Synthesis of 2-Aminobenzothiazoles (Hugershoff Reaction)
This protocol describes a common method for synthesizing the 2-aminobenzothiazole scaffold from an aniline precursor.
Materials:
-
Substituted Aniline (e.g., Aniline or 2,3,4-Trifluoroaniline)
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Methanol or Ethanol for recrystallization
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.
-
Cool the mixture in an ice-water bath to below 10 °C.
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the aniline mixture while stirring vigorously. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove acid.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-aminobenzothiazole derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and Melting Point analysis.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Materials:
-
Target Kinase (e.g., VEGFR-2, CDK2)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the test compounds (2-aminobenzothiazole and its fluorinated analog) in DMSO, and then further dilute into the kinase assay buffer to achieve the desired final concentrations (typically ranging from 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method depends on the detection reagent used. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Convert the signal to percent inhibition relative to the positive control.
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve (sigmoidal dose-response curve) to determine the IC₅₀ value.
References
- 1. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H3F3N2S | CID 2318828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tandfonline.com [tandfonline.com]
Comparative Analysis of 2-Amino-4,5,6-trifluorobenzothiazole Derivatives in Cancer Research: A Structure-Activity Relationship Guide
A detailed examination of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives reveals their potential as potent anticancer agents. While specific research on 2-Amino-4,5,6-trifluorobenzothiazole derivatives is limited in the reviewed literature, this guide synthesizes data from structurally related fluorinated and non-fluorinated benzothiazoles to provide a comparative framework for researchers, scientists, and drug development professionals. The insights drawn from these analogues offer valuable guidance for the rational design of novel, highly effective anticancer therapeutics based on the 2-aminobenzothiazole scaffold.
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological profiles.[3] This guide focuses on the potential of trifluorination at the 4, 5, and 6-positions of the 2-aminobenzothiazole ring system, a substitution pattern that is yet to be extensively explored but holds considerable promise for anticancer drug discovery.
Comparative Anticancer Activity
The anticancer efficacy of 2-aminobenzothiazole derivatives is frequently evaluated through their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The tables below summarize the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives, providing a baseline for comparison and highlighting key SAR trends. It is important to note that the data presented here is for structurally related compounds, as specific data for this compound derivatives was not available in the public domain at the time of this review.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | R Group (at 2-amino position) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | -H | HCT116 (Colon) | > 300 | Doxorubicin | - |
| 2 | Substituted phenyl | HCT116 (Colon) | 6.43 ± 0.72 | Doxorubicin | - |
| 2 | Substituted phenyl | A549 (Lung) | 9.62 ± 1.14 | Doxorubicin | - |
| 2 | Substituted phenyl | A375 (Melanoma) | 8.07 ± 1.36 | Doxorubicin | - |
| 3 | 1,3,4-Oxadiazole moiety | C6 (Glioma) | 4.63 ± 0.85 | Doxorubicin | - |
| 3 | 1,3,4-Oxadiazole moiety | A549 (Lung) | 39.33 ± 4.04 | Doxorubicin | - |
| 4 | Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | Sorafenib | - |
| 4 | Thiazolidinedione hybrid | HCT-116 (Colon) | 7.44 | Sorafenib | - |
| 4 | Thiazolidinedione hybrid | MCF-7 (Breast) | 8.27 | Sorafenib | - |
Data compiled from multiple sources.[1]
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5 | VEGFR-2 | 0.5 | Sorafenib | - |
| 6 | VEGFR-2 | 0.19 | Sorafenib | - |
| 7 | EGFR | 2.80 | - | - |
Data compiled from multiple sources.[1]
Structure-Activity Relationship (SAR) Insights
The analysis of various 2-aminobenzothiazole derivatives has revealed several key structural features that govern their anticancer activity:
-
Substitution at the 2-Amino Group: Modifications at this position with various aromatic and heterocyclic moieties have been shown to be crucial for potency. The introduction of substituted phenyl rings, for instance, can lead to a significant increase in cytotoxic activity.[1]
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzo portion of the benzothiazole ring play a significant role in modulating activity. Electron-withdrawing groups, such as fluorine, are generally expected to enhance activity due to increased cell permeability and metabolic stability. The specific 4,5,6-trifluoro substitution pattern is hypothesized to amplify these effects.
-
Hybrid Molecules: The fusion of the 2-aminobenzothiazole scaffold with other pharmacologically active heterocycles, such as thiazolidinedione or oxadiazole, has yielded hybrid compounds with potent anticancer activities.[1] These hybrids often exhibit multi-target profiles, which can be advantageous in overcoming drug resistance.
Targeted Signaling Pathways
2-Aminobenzothiazole derivatives have been shown to exert their anticancer effects by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Targeted signaling pathways of 2-aminobenzothiazole derivatives.
These compounds often act as inhibitors of key kinases within these pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and various Cyclin-Dependent Kinases (CDKs).[1][2] By blocking the activity of these enzymes, they can effectively halt the uncontrolled growth and spread of cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4][5][6][7]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (2-aminobenzothiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Scrutinizing the Anticancer Potential of Fluorinated Benzothiazoles: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive analysis of the anticancer activity of fluorinated benzothiazole derivatives, with a focus on the promising compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), reveals a potent and selective mechanism of action against specific cancer cell lines. This guide provides a comparative overview of its efficacy, details the experimental protocols for validation, and visualizes the key cellular pathways involved, offering a valuable resource for researchers and drug development professionals in the oncology sector.
The antitumor properties of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a novel fluorinated benzothiazole analogue, have demonstrated significant potential in preclinical studies.[1][2] Its mechanism of action is intrinsically linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1).[1][2] This enzyme metabolizes 5F 203 into electrophilic species that bind to DNA, forming adducts that trigger DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[1][3]
Comparative Efficacy in Breast Cancer Cell Lines
The selective cytotoxicity of 5F 203 has been extensively studied in breast cancer cell lines, with a stark contrast in activity observed between sensitive (e.g., MCF-7) and resistant (e.g., MDA-MB-435) lines. This selectivity is primarily attributed to the differential expression and inducibility of CYP1A1.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (sensitive) | Growth Inhibition | GI50 | Potent activity | [4] |
| MDA-MB-435 (resistant) | Growth Inhibition | GI50 | Inactive | [4] | |
| MCF-7 (sensitive) | DNA Damage (SCGE) | DNA strand breaks | Dose- and time-dependent | ||
| MDA-MB-435 (resistant) | DNA Damage (SCGE) | DNA strand breaks | No significant damage | ||
| Doxorubicin | Leukemia cells | Apoptosis Induction | IC50 | 0.090 µM (HL-60), 10.2 µM (K562) | [5] |
| Compound 22 (VEGFR-2 Inhibitor) | HUVEC | VEGFR-2 Inhibition | IC50 | 0.6 µM | [6] |
| Compound 23 (VEGFR-2 Inhibitor) | HT-29, PC-3, A549, U87MG | VEGFR-2 Inhibition | IC50 | 97 nM | [6] |
Deciphering the Mechanism of Action: Key Signaling Pathways
The anticancer activity of 5F 203 is underpinned by a specific molecular cascade. The following diagram illustrates the proposed signaling pathway leading to cancer cell death.
Caption: Signaling pathway of 5F 203-induced anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial.
Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-435) are seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere for 24 hours.[4]
-
Drug Treatment: Cells are treated with serial dilutions of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (ranging from 0.1 nM to 100 µM) for a specified period (e.g., 72 hours).[4]
-
Viability Assessment: Cell viability is determined using assays such as the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from dose-response curves.
DNA Damage Assay (Single Cell Gel Electrophoresis - Comet Assay)
-
Cell Treatment: Sensitive and resistant cells are treated with the test compound at various concentrations and for different durations.[3]
-
Cell Embedding: Cells are embedded in low-melting-point agarose on microscope slides.
-
Lysis: Cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the compound for a defined period.
-
Cell Fixation: Cells are harvested and fixed in ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.[1]
The following diagram outlines the general workflow for evaluating the anticancer activity of a test compound.
Caption: Experimental workflow for in vitro anticancer activity assessment.
Conclusion and Future Directions
The data strongly supports the potent and selective anticancer activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in CYP1A1-proficient breast cancer cells. Its mechanism, involving AhR-mediated bioactivation and subsequent DNA damage, presents a targeted approach for cancer therapy. Further research should focus on expanding the evaluation of this and structurally similar compounds across a broader range of cancer cell lines to identify other sensitive tumor types. Additionally, in vivo studies are essential to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of these promising anticancer agents. The development of water-soluble prodrugs, such as Phortress, represents a significant step towards improving the clinical applicability of this class of compounds.[2][3][4]
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Fluorinated Benzothiazoles: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful approach in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of different fluorinated benzothiazole isomers, drawing upon experimental data to illuminate structure-activity relationships. The information presented herein is intended to aid researchers in the selection and design of next-generation benzothiazole-based therapeutics.
Comparative Efficacy of Fluorinated Benzothiazole Isomers
The substitution of fluorine at various positions on the benzothiazole ring system significantly influences the biological activity of the resulting isomers. The following table summarizes the in vitro efficacy of several fluorinated benzothiazole derivatives against various cancer cell lines and microbial strains.
| Compound/Isomer | Target | Assay | Efficacy Metric (IC50/MIC) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast Cancer) | Cytotoxicity | GI50 < 1 nM | [1] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast Cancer) | Cytotoxicity | GI50 < 1 nM | [1] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MDA-MB-468 (Breast Cancer) | Cytotoxicity | - | [2] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast Cancer) | Cytotoxicity | - | [2] |
| 6-Fluoro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid Carcinoma) | Cytotoxicity | - | [3] |
| 6-Fluoro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | A549 (Lung Cancer) | Cytotoxicity | - | [3] |
| 6-Fluoro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | H1299 (Lung Cancer) | Cytotoxicity | - | [3] |
| Fluorinated Benzothiazole 15 | THP-1 (Leukemia) | Cytotoxicity | IC50 = 0.9-1 µM | [4] |
| 4-Fluoro substituted aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugates | Human Cancer Cell Lines | Cytotoxicity | IC50 = 1.94–3.46 μM | [4] |
| DFC1 (Fluorinated Benzothiazole Derivative) | Fungal Strains | Antifungal | MFC = 0.95–1.32 μg/mL | [5] |
| DFC5 (Fluorinated Benzothiazole Derivative) | Aerobic Bacterial Strains | Antibacterial | MIC = 1.23–2.60 μg/mL | [5] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of fluorinated benzothiazole isomers.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the fluorinated benzothiazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the fluorinated benzothiazole compounds for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AKT or ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the fluorinated benzothiazole compounds for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
To better understand the biological impact of fluorinated benzothiazoles, the following diagrams illustrate a key signaling pathway they are known to modulate and a typical experimental workflow.
Caption: Experimental workflow for determining the cytotoxicity of fluorinated benzothiazole isomers using the MTT assay.
Caption: Simplified diagram of the PI3K/AKT and MAPK/ERK signaling pathways, which are often inhibited by anticancer fluorinated benzothiazoles.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fluorinated 2-Aminobenzothiazole-Based Kinase Inhibitors: A Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of a fluorinated 2-aminobenzothiazole-based inhibitor, focusing on its cross-reactivity profile against a panel of kinases. Due to the limited availability of public data on 2-Amino-4,5,6-trifluorobenzothiazole-based inhibitors, this guide utilizes a representative fluorinated 2-aminobenzothiazole derivative to illustrate the principles of cross-reactivity studies.
Introduction to 2-Aminobenzothiazole-Based Inhibitors
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Fluorination of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including their potency, selectivity, and metabolic stability.[3] These inhibitors primarily target protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5]
Cross-Reactivity Profile of a Representative Fluorinated 2-Aminobenzothiazole Inhibitor
The following data summarizes the kinase selectivity of a representative 2-(Arylamino)-6-fluorobenzothiazole derivative. The compound's inhibitory activity was assessed against a panel of kinases to determine its on-target potency and off-target effects, providing a measure of its cross-reactivity.
Table 1: Kinase Selectivity Profile of a Representative Fluorinated 2-Aminobenzothiazole Inhibitor
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target | ||
| Target Kinase A | 98% | 50 |
| Off-Target Kinases | ||
| Kinase B | 75% | 500 |
| Kinase C | 52% | >1000 |
| Kinase D | 30% | >10000 |
| Kinase E | 15% | Not Determined |
| Kinase F | 8% | Not Determined |
| Kinase G | 2% | Not Determined |
Note: The data presented in this table is illustrative and based on typical kinase profiling results for this class of compounds. Actual values may vary depending on the specific molecule and assay conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the cross-reactivity data.
Kinase Inhibition Assay
The inhibitory activity of the test compound was determined using a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reagents: Recombinant human kinases, corresponding substrates (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound.
-
Assay Buffer: A suitable buffer containing MgCl2, DTT (dithiothreitol), and BSA (bovine serum albumin).
-
Procedure: a. The test compound, at various concentrations, is pre-incubated with the kinase in the assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of a solution containing EDTA (ethylenediaminetetraacetic acid). e. The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to achieve 50% inhibition) are determined by fitting the dose-response data to a sigmoidal curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context, which can provide insights into an inhibitor's selectivity within a more physiological environment.
Protocol:
-
Cell Culture and Treatment: a. Cells expressing the target kinase are cultured to a suitable density. b. The cells are treated with the test compound or a vehicle control for a defined period.
-
Thermal Challenge: a. The treated cells are harvested, washed, and resuspended in a buffer. b. The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: a. The cells are lysed to release the soluble proteins. b. The aggregated, denatured proteins are removed by centrifugation. c. The amount of the target protein remaining in the soluble fraction is quantified by a specific detection method, typically Western blotting or mass spectrometry.
-
Data Analysis: The thermal stability of the target protein in the presence of the inhibitor is compared to the vehicle control. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and the general workflow for assessing their cross-reactivity.
Caption: Representative signaling pathway targeted by a 2-aminobenzothiazole-based kinase inhibitor.
Caption: General experimental workflow for cross-reactivity studies of kinase inhibitors.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. As illustrated with a representative fluorinated 2-aminobenzothiazole derivative, a thorough assessment of off-target effects provides essential information for lead optimization and the selection of candidates with a favorable safety profile. While potent on-target activity is desired, high selectivity is equally important to minimize the potential for adverse effects. The methodologies and data presented in this guide serve as a framework for the objective comparison of the performance of 2-aminobenzothiazole-based inhibitors and other alternatives.
References
- 1. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-4,5,6-trifluorobenzothiazole Against Known Anti-Tuberculosis Drugs
For Immediate Release
This guide provides a comparative analysis of the potential anti-tubercular agent, 2-Amino-4,5,6-trifluorobenzothiazole, against established first-line treatments for tuberculosis, namely Isoniazid and Rifampicin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-mycobacterial therapeutics.
While direct experimental data for this compound is not available in the reviewed literature, this guide utilizes a closely related fluorinated analogue, 2-Amino-4-chlorobenzothiazole , as a proxy for in-vitro activity comparison. This analogue is part of a series of 2-amino benzothiazoles investigated for their bactericidal activity against Mycobacterium tuberculosis.[1]
Quantitative Performance Analysis
The primary metric for comparing the efficacy of anti-tubercular agents in vitro is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for the 2-amino-4-chlorobenzothiazole analogue and the standard drugs against the H37Rv strain of Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | MIC (µM) |
| 2-Amino-4-chlorobenzothiazole Analogue | Not Reported | >100 |
| Isoniazid | 0.03 - 0.06 | ~0.22 - 0.44 |
| Rifampicin | 0.12 - 0.25 | ~0.15 - 0.30 |
Note: The MIC for the 2-amino-4-chlorobenzothiazole analogue was reported as >100 µM in the source study.[1] MIC values for Isoniazid and Rifampicin are sourced from multiple studies to provide a representative range.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common and reliable method for assessing the susceptibility of Mycobacterium tuberculosis to various compounds.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted from standard methodologies for determining the MIC of compounds against Mycobacterium tuberculosis H37Rv.
1. Preparation of Mycobacterial Inoculum:
- Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth (an optical density at 600 nm of 0.4-0.6).
- The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Drug Dilution and Plate Preparation:
- The test compounds (this compound and comparator drugs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial two-fold dilutions of each compound are prepared in a 96-well microplate using supplemented Middlebrook 7H9 broth to achieve a final volume of 100 µL per well.
- Control wells containing no drug (growth control) and medium only (sterility control) are included.
3. Inoculation and Incubation:
- 100 µL of the prepared mycobacterial inoculum is added to each well, bringing the final volume to 200 µL.
- The microplate is sealed and incubated at 37°C for 7 days.
4. Alamar Blue Addition and Reading:
- After the incubation period, 30 µL of Alamar Blue solution (or a similar resazurin-based reagent) is added to each well.
- The plate is re-incubated for 24-48 hours at 37°C.
- A color change from blue (no growth) to pink (growth) is observed. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis using a microplate-based assay.
Caption: Workflow for MIC determination using MABA.
Potential Mechanism of Action: DprE1 Inhibition
Recent studies on benzothiazole derivatives as anti-tubercular agents suggest that a potential mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme. DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death.
The following diagram illustrates the proposed inhibitory action of benzothiazole derivatives on the DprE1 pathway.
Caption: Inhibition of DprE1 by benzothiazoles.
References
In Vivo Efficacy of Benzothiazole Derivatives: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various 2-aminobenzothiazole derivatives in preclinical animal models, offering insights into their therapeutic potential across different disease areas. While specific data on 2-Amino-4,5,6-trifluorobenzothiazole is not publicly available, this guide leverages existing research on structurally related compounds to provide a valuable reference for researchers in the field. The information presented is compiled from peer-reviewed studies and aims to facilitate the evaluation and selection of promising candidates for further development.
Comparative Efficacy of Benzothiazole Derivatives
The following table summarizes the in vivo efficacy of different benzothiazole derivatives in various animal models. This allows for a direct comparison of their therapeutic effects based on key quantitative measures.
| Compound Class | Disease Model | Animal Model | Key Efficacy Parameters | Results | Reference |
| 2-Aminobenzothiazole derivatives (3b and 4y) | Type 2 Diabetes | T2D Rat Model | Blood Glucose Levels, Lipid Profile | Reduced blood glucose to <200 mg/dL and improved lipid profile after 4 weeks of oral administration. | [1] |
| Benzothiazole-based CK-1δ inhibitor (Compound 4) | Parkinson's Disease | LPS-lesioned Mouse Model | Neuroprotection of Tyrosine Hydroxylase (TH)-positive cells | Significant protection of dopaminergic neurons against LPS-induced damage. | [2][3] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazoles | Cancer (Melanoma, Fibrosarcoma, Squamous Cell Carcinoma) | Murine Models (B16-F10, FsaR, SCCVII) | Antitumor Activity | Significant antitumor activity observed, particularly with repeated dosing starting 7 days after tumor cell implantation. | [4] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((substituted-benzyl)oxy)benzo[d]thiazol-2-yl)acetamides (5i and 5j) | Epilepsy | Mouse Models (MES and scPTZ tests) | Anticonvulsant Activity (ED50) | 5i: MES ED50 = 50.8 mg/kg, scPTZ ED50 = 76.0 mg/kg5j: MES ED50 = 54.8 mg/kg, scPTZ ED50 = 52.8 mg/kg | [5] |
| Amino-benzothiazole (Compound 1) | Tuberculosis | Murine Macrophage Model | Intracellular bacterial killing | Excellent potency with IC50 <10 μM against intracellular M. tuberculosis. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
Antidiabetic Activity of 2-Aminobenzothiazole Derivatives[1]
-
Animal Model: Type 2 Diabetes (T2D) rat model.
-
Compound Administration: Oral administration of compounds 3b and 4y in an equimolar ratio to pioglitazone (15 mg/kg) for 4 weeks.
-
Efficacy Evaluation: Monitoring of blood glucose levels and lipid profile.
-
Toxicity Assessment: LD50 estimation in rats based on OECD Guideline 425. The LD50 was found to be >1750 mg/kg for both compounds.
Neuroprotective Effects of Benzothiazole-Based CK-1δ Inhibitors[2][3]
-
Animal Model: Lipopolysaccharide (LPS)-lesioned mouse model of Parkinson's disease.
-
Compound Administration: Direct intracerebral administration of compound 4 along with LPS.
-
Efficacy Evaluation: Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta (SNpc) to assess neuronal death.
-
Toxicity Assessment: Evaluated in zebrafish embryos and through the Ames test for mutagenicity.
Antitumor Efficacy of Fluoro-substituted 6-amino-2-phenylbenzothiazoles[4]
-
Animal Models: Murine melanoma (B16-F10), fibrosarcoma (FsaR), and squamous cell carcinoma (SCCVII) models.
-
Compound Administration: Repeated doses administered five times every 2 days, starting 7 days after tumor cell implantation.
-
Efficacy Evaluation: Assessment of tumor growth inhibition.
Anticonvulsant Activity of Benzothiazole Derivatives[5]
-
Animal Models: Mice subjected to the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.
-
Compound Administration: Intraperitoneal administration of compounds at various doses.
-
Efficacy Evaluation: Determination of the median effective dose (ED50) required to protect against seizures in each model.
-
Neurotoxicity Assessment: Evaluated to determine the protective index.
Visualizing Experimental Processes and Pathways
To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vivo validation of therapeutic compounds in animal models.
Based on the finding that some 2-aminobenzothiazole derivatives show promise as antidiabetic agents by potentially acting as agonists for PPARγ, the following signaling pathway is illustrated.[1]
Caption: Proposed PPARγ signaling pathway for antidiabetic benzothiazole derivatives.
References
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of key 2-aminobenzothiazole compounds. This guide provides a comparative analysis of 2-aminobenzothiazole, 2-amino-6-chlorobenzothiazole, and 2-amino-6-methylbenzothiazole, supported by experimental data and detailed methodologies.
Structural Comparison
The structural differences between the compared compounds are illustrated below, highlighting the key substituents on the benzene ring which influence their spectroscopic properties.
Caption: Molecular structures of the benzothiazole derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three comparative compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Aminobenzothiazole | DMSO-d₆ | 7.0-7.6 (m, 4H, Ar-H), 7.8 (s, 2H, -NH₂) | 108.9, 116.8, 121.5, 126.1, 130.8, 152.6, 167.2 |
| 2-Amino-6-chlorobenzothiazole | DMSO-d₆ | 7.2-7.8 (m, 3H, Ar-H), 7.9 (s, 2H, -NH₂)[1] | Not readily available |
| 2-Amino-6-methylbenzothiazole | CDCl₃ | 2.4 (s, 3H, -CH₃), 5.4 (br s, 2H, -NH₂), 7.1-7.5 (m, 3H, Ar-H) | 21.2, 114.8, 121.1, 127.5, 131.7, 132.3, 149.8, 165.6[2] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation.
| Compound | Sample Prep. | Key IR Absorptions (cm⁻¹) |
| 2-Aminobenzothiazole | KBr Pellet | 3420, 3290, 3100 (N-H stretching), 1630 (C=N stretching), 1540 (N-H bending), 1450 (aromatic C=C stretching) |
| 2-Amino-6-chlorobenzothiazole | Mineral Oil Mull | 3420, 3300, 3180 (N-H stretching), 1635 (C=N stretching), 1530 (N-H bending), 1440 (aromatic C=C stretching), ~700-800 (C-Cl stretching)[3] |
| 2-Amino-6-methylbenzothiazole | KBr Wafer | 3430, 3300, 3120 (N-H stretching), 2920 (C-H stretching of CH₃), 1635 (C=N stretching), 1545 (N-H bending), 1450 (aromatic C=C stretching)[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Aminobenzothiazole | Electron Ionization (EI) | 150[4][5] | 123, 108, 96, 69[5] |
| 2-Amino-6-chlorobenzothiazole | Electron Ionization (EI) | 184/186 (isotope pattern)[3] | 157, 149, 122 |
| 2-Amino-6-methylbenzothiazole | Electron Ionization (EI) | 164[2] | 149, 137, 122 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for conjugated systems.
| Compound | Solvent | λmax (nm) |
| 2-Aminobenzothiazole | Ethanol | 222, 264[5] |
| 2-Amino-6-chlorobenzothiazole | Not specified | 225, 270[3] |
| 2-Amino-6-methylbenzothiazole | Not readily available | Not readily available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The spectrum is recorded on a 300 or 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, a small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol (mineral oil) mull can be prepared by grinding the sample with a drop of Nujol and placing it between two salt plates. The spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry (MS)
For electron ionization mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio and detected.
UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.
Caption: A generalized workflow for the spectroscopic analysis of benzothiazole derivatives.
Caption: Relationship between the parent and substituted 2-aminobenzothiazole compounds.
References
- 1. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]
- 4. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-4,5,6-trifluorobenzothiazole as a Putative PI3K/Akt/mTOR Pathway Inhibitor
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific experimental data for 2-Amino-4,5,6-trifluorobenzothiazole is not publicly available. The following guide is based on the hypothesized mechanism of action derived from structurally similar 2-aminobenzothiazole compounds known to exhibit anticancer properties through inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] Data presented for this compound is representative of potent compounds from this class and should be confirmed by direct experimentation.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][3] Fluorination of aromatic systems is a common strategy to enhance metabolic stability and binding affinity. This guide provides a comparative analysis of this compound, a compound of interest due to its structural features, against well-characterized inhibitors of the PI3K/Akt/mTOR pathway. This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[6][7][8][9][10]
This document will compare the hypothesized activity of this compound with two established pathway inhibitors:
-
Wortmannin: A potent, irreversible, pan-PI3K inhibitor.[11][12][13][14][15]
-
Rapamycin: A specific allosteric inhibitor of the mTORC1 complex.[16][17][18][19]
The objective is to provide a framework for confirming the mechanism of action of this compound and evaluating its potential as a therapeutic agent.
Hypothesized Mechanism of Action
Based on the activity of analogous compounds, it is hypothesized that this compound functions as an ATP-competitive inhibitor of Class I PI3K isoforms, particularly PI3Kα.[1][2][4] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the expected quantitative data for this compound in comparison to Wortmannin and Rapamycin.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| This compound | PI3Kα (Hypothesized) | 1.03[2][4] | High selectivity for PI3Kα over other isoforms (β, δ, γ) and mTOR[1] |
| Wortmannin | Pan-PI3K | 3 - 5[11][12][13] | Non-selective; also inhibits mTOR, DNA-PK, PLK1 at higher concentrations[13][14] |
| Rapamycin | mTORC1 (Allosteric) | ~0.1[16] | Highly specific for mTORC1; does not directly inhibit PI3K or mTORC2 kinase activity[16][18] |
Table 2: Cellular Activity in MCF-7 Breast Cancer Cells
| Compound | Cell Viability (IC₅₀, µM) | p-Akt (Ser473) Inhibition (IC₅₀, µM) | p-S6K (Thr389) Inhibition (IC₅₀, µM) |
| This compound | 6.34[2][4] | ~0.5 (Estimated) | ~0.5 (Estimated) |
| Wortmannin | ~0.2 | ~0.01 | ~0.02 |
| Rapamycin | ~0.02 (20 nM)[19] | Increases (Feedback Loop)[17][18] | ~0.0005 (0.5 nM)[19] |
Experimental Protocols
To validate the mechanism of action, the following key experiments are recommended.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K.
Workflow:
Caption: Workflow for an in vitro PI3K kinase assay.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂), purified PI3K enzyme, PIP2 substrate, and ATP.[20]
-
Inhibitor Pre-incubation: In a 96-well plate, add 5 µL of the test compound (this compound, Wortmannin, or vehicle control) at various concentrations. Add 10 µL of PI3K enzyme solution and incubate for 10 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding 10 µL of a PIP2/ATP mixture.[21]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[20]
-
Detection: Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as an ADP-Glo™ assay (which measures ADP produced as a byproduct) or a competitive ELISA that quantifies PIP3.[20][21]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for Pathway Analysis
This method is used to assess the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway within treated cells.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[22][23]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23][24]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, total S6K, and a loading control (e.g., β-actin).[22][25]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[24]
-
Analysis: Quantify band intensities using software like ImageJ and normalize the levels of phosphorylated proteins to their total protein counterparts.[23]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[26][27][28][29]
Workflow:
Caption: Workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48 to 72 hours at 37°C.[30]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][29]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[27][30]
-
Incubation: Incubate the plate overnight in a humidified atmosphere to ensure complete dissolution of the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[26][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
Logical Comparison of Inhibitors
The distinct mechanisms of the three compounds lead to different experimental outcomes, which can be used to confirm the action of this compound.
Caption: Logic diagram for mechanism of action determination.
By comparing the experimental fingerprint of this compound to that of Wortmannin and Rapamycin, its position within the PI3K/Akt/mTOR signaling pathway can be effectively confirmed. A positive result in all three assays (PI3K kinase inhibition, decreased p-Akt, and decreased p-S6K) would strongly support the hypothesis that it acts as a PI3K inhibitor.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Wortmannin - Wikipedia [en.wikipedia.org]
- 14. stemcell.com [stemcell.com]
- 15. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 23. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. broadpharm.com [broadpharm.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Amino-4,5,6-trifluorobenzothiazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Amino-4,5,6-trifluorobenzothiazole is a fluorinated scaffold with significant potential in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic strategies for its preparation, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.
The first route involves the direct thiocyanation of 2,3,4-trifluoroaniline, followed by in-situ cyclization to form the benzothiazole ring. The second route is a two-step process involving the initial formation of an intermediate N-(2,3,4-trifluorophenyl)thiourea, which is then isolated and subsequently cyclized.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes.
| Parameter | Route 1: Direct Thiocyanation | Route 2: Two-Step Arylthiourea Cyclization |
| Starting Material | 2,3,4-Trifluoroaniline | 2,3,4-Trifluoroaniline |
| Key Reagents | Sodium thiocyanate, Bromine, Acetic acid | Ammonium thiocyanate, Hydrochloric acid, Bromine, Chloroform |
| Number of Steps | One-pot synthesis | Two distinct steps with intermediate isolation |
| Intermediate | In-situ generated thiocyanate species | N-(2,3,4-trifluorophenyl)thiourea |
| Reaction Conditions | Low temperature for bromination, followed by heating | Reflux for thiourea formation, then controlled bromination |
| Inferred Yield | Moderate | Potentially higher overall yield |
| Key Advantages | Procedurally simpler, one-pot reaction | Allows for purification of the intermediate, potentially leading to a cleaner final product |
| Potential Challenges | Control of exothermic bromination, potential for side reactions | Longer overall reaction time, requires isolation of the thiourea intermediate |
Experimental Protocols
Route 1: Direct Thiocyanation and In-Situ Cyclization
This method is adapted from the classical synthesis of 2-aminobenzothiazoles.[1][2] It involves the direct thiocyanation of the aniline followed by spontaneous cyclization.
Materials:
-
2,3,4-Trifluoroaniline
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,3,4-trifluoroaniline (1 equivalent) in glacial acetic acid.
-
Add sodium thiocyanate (2.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 80 °C for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and then decolorize with a dilute sodium bisulfite solution.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Route 2: Two-Step Synthesis via N-(2,3,4-trifluorophenyl)thiourea
This route proceeds through the formation and isolation of an arylthiourea intermediate, which is then cyclized.[3][4]
Step 2a: Synthesis of N-(2,3,4-trifluorophenyl)thiourea
Materials:
-
2,3,4-Trifluoroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Prepare a solution of 2,3,4-trifluoroaniline hydrochloride by dissolving 2,3,4-trifluoroaniline (1 equivalent) in water and adding concentrated hydrochloric acid (1.2 equivalents).
-
Add a solution of ammonium thiocyanate (1.5 equivalents) in water to the aniline hydrochloride solution.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation of the thiourea derivative.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,3,4-trifluorophenyl)thiourea.
Step 2b: Oxidative Cyclization of N-(2,3,4-trifluorophenyl)thiourea
Materials:
-
N-(2,3,4-trifluorophenyl)thiourea
-
Chloroform
-
Bromine (Br₂)
-
Ammonia solution
Procedure:
-
Suspend N-(2,3,4-trifluorophenyl)thiourea (1 equivalent) in chloroform.
-
Cool the suspension in an ice bath and slowly add bromine (1.1 equivalents) with constant stirring.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Remove the chloroform by distillation.
-
Treat the residue with a dilute ammonia solution to neutralize any remaining acid and precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain this compound.
Mandatory Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Logical comparison of the advantages and challenges.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-4,5,6-trifluorobenzothiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Amino-4,5,6-trifluorobenzothiazole based on available safety data. It is imperative to consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.
I. Essential Safety & Handling Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard. Despite this classification, it is crucial to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling:
-
Avoid generating dust when handling the solid material.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
II. Spill & Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering waterways.
-
Cleanup:
-
For dry spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.
-
Clean the affected area thoroughly.
-
III. Disposal Protocol
As a non-hazardous substance, the disposal of this compound is generally less complex than that for hazardous chemicals. However, it must be managed responsibly to ensure environmental safety and compliance.
Step-by-Step Disposal:
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations. Regulations can vary, and your EHS department will provide specific instructions for non-hazardous chemical waste.
-
Waste Stream: Typically, non-hazardous solid chemical waste is disposed of through a licensed chemical waste contractor. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Documentation: Maintain a record of the disposed chemical, including its name, quantity, and date of disposal, in your laboratory's chemical inventory.
Important Considerations:
-
Do Not Dispose in Regular Trash: Unless explicitly approved by your institution's EHS, do not dispose of chemical waste in the regular trash.
-
Do Not Dispose Down the Drain: Prevent the product from entering drains.
IV. Hazard and Regulatory Data
The following table summarizes key data for this compound.
| Data Point | Information |
| GHS Classification | Not a hazardous substance or mixture. |
| TSCA Status | The product is supplied under the TSCA R&D Exemption. It may not be used for a non-exempt commercial purpose under TSCA without appropriate consent. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |
| California Proposition 65 | This product does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-4,5,6-trifluorobenzothiazole
Disclaimer: This document provides guidance on the safe handling and disposal of 2-Amino-4,5,6-trifluorobenzothiazole based on information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a thorough risk assessment before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards and recommended PPE are summarized below.
Table 1: Potential Hazard Summary
| Hazard Type | Description | GHS Hazard Statement (Anticipated) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact and absorption.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[1][2][3] |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. | Prevents incidental skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to ensure the safety of all laboratory personnel.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE as specified in Table 2.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest spill kit and ensure it is fully stocked.
-
Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.
-
-
Handling:
-
When transporting the chemical, use a secondary container to prevent spills.
-
All weighing and handling of the solid compound should be performed within a chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling and Cleanup:
-
After use, securely seal the container.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Segregation:
-
All waste contaminated with this compound, including unused product, reaction mixtures, and contaminated labware (e.g., gloves, wipes), must be collected as hazardous waste.
-
This waste should be segregated into a container specifically designated for halogenated organic waste . Do not mix with non-halogenated waste.
-
-
Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Keep the waste container closed except when adding waste.
-
-
Empty Container Disposal:
-
To be considered non-hazardous, an empty container must be triple-rinsed.
-
The rinsate from this process must be collected and disposed of as halogenated hazardous waste.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is high-temperature incineration at a permitted facility.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
